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  • Product: methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
  • CAS: 32045-07-1

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Oncology Drug Design As a Senior Application Scientist in early-stage oncology drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Oncology Drug Design

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of designing highly specific enzyme inhibitors. The compound methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1) represents a masterclass in structural optimization. Far from being a mere chemical catalog entry, this specific indole derivative serves as a highly privileged "western" scaffold in fragment-based drug design (FBDD), specifically engineered to target and inhibit Heme Oxygenase-1 (HO-1) in chemoresistant malignancies.

This technical guide deconstructs the physicochemical properties, the self-validating synthesis protocol, and the mechanistic rationale behind utilizing this compound in advanced drug development workflows.

Physicochemical Profiling & Structural Analysis

Before integrating any intermediate into a multi-step synthetic pipeline, establishing a rigorous physicochemical profile is mandatory. The structural features of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate—specifically its high lipophilicity and electron-rich aromatic core—dictate its behavior both in vitro and within biological binding pockets .

Table 1: Quantitative Physicochemical and Analytical Data

PropertyValue
Chemical Name Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
CAS Registry Number 32045-07-1
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Appearance Pale yellow solid
Melting Point 118–120 °C
Synthesis Yield 95% (via CH3I methylation)
Elemental Analysis (Calcd) C, 62.64; H, 6.07; N, 5.62
1H NMR (DMSO-d6) Signals δ 7.13, 7.11, 7.08 (aromatic); 3.99 (N-CH3); 3.86, 3.81 (O-CH3); 3.77 (COOCH3)
Mechanistic Role in Targeted Drug Discovery (HO-1 Inhibition)

Heme oxygenase-1 (HO-1) is an inducible enzyme responsible for the oxidative cleavage of heme into carbon monoxide (CO), biliverdin, and ferrous iron. While physiologically protective, HO-1 overexpression in malignant tissues provides a cytoprotective shield that promotes tumor survival and chemoresistance. Consequently, targeted inhibition of HO-1 has emerged as a critical objective in oncology .

In the context of fragment-based drug design (FBDD), methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate serves as an optimal "western" fragment. The HO-1 binding pocket requires a hydrophobic anchor to complement its "eastern" heme-coordinating region (typically targeted by imidazole derivatives). The 5,6-dimethoxy-1-methyl-1H-indole core provides precise steric bulk. The methoxy substituents at positions 5 and 6 enhance electron density, facilitating favorable van der Waals interactions within the hydrophobic cleft of the enzyme. The 2-carboxylate moiety acts as the essential synthetic vector, allowing for subsequent hydrolysis and amide coupling to an imidazole-containing fragment, ultimately yielding highly potent HO-1 inhibitors (IC50 ~ 1.03 µM) .

Pathway Stress Cellular Stress / Chemotherapy HO1 HO-1 Enzyme Overexpression Stress->HO1 Heme Heme Degradation HO1->Heme Products Cytoprotective Byproducts (CO, Biliverdin, Fe2+) Heme->Products Survival Tumor Survival & Chemoresistance Products->Survival Inhibitor Indole-Based HO-1 Inhibitor Inhibitor->HO1 Competitive Inhibition

Mechanistic pathway of HO-1 driven tumor survival and targeted inhibition.

Self-Validating Chemical Synthesis Protocol

To guarantee reproducibility and high yield (95%), the synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate relies on a concurrent N- and O-methylation strategy. As an application scientist, I design protocols where every step inherently validates the success of the next.

Step 1: Precursor Suspension Suspend 5,6-dimethoxy-1H-indole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (5 mL per mmol). Causality: Anhydrous DMF is utilized as a polar aprotic solvent. It effectively solubilizes the rigid indole precursor while leaving the nucleophilic centers (nitrogen and oxygen) unsolvated and highly reactive, which is critical for driving the subsequent SN2 methylation steps.

Step 2: Dual Methylation Add methyl iodide (CH3I, 6.0 equivalents) dropwise to the suspension. Stir the mixture at room temperature (RT) for 48 hours. Causality: A massive stoichiometric excess (6 eq.) of the methylating agent ensures complete conversion, achieving both N-methylation of the indole ring and O-methylation (esterification) of the carboxylic acid simultaneously. Maintaining RT prevents the thermal degradation of the intermediate and minimizes the formation of unwanted poly-alkylated byproducts.

Step 3: Quenching and Extraction Dilute the reaction mixture with deionized water (50 mL) and extract with Ethyl Acetate (EtOAc, 3 × 25 mL). Causality: The addition of water serves a dual purpose: it quenches any unreacted alkylating complexes and aggressively partitions the highly water-soluble DMF into the aqueous layer. The target compound, now highly lipophilic due to the addition of two methyl groups, selectively partitions into the organic EtOAc phase.

Step 4: Desiccation and Concentration Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Causality: Anhydrous Na2SO4 acts as an inert drying agent to remove micro-emulsified water from the EtOAc. Complete water removal is mandatory before chromatography; residual water would deactivate the silica gel stationary phase and ruin the separation resolution.

Step 5: Flash Chromatography Purify the crude residue via flash column chromatography using a gradient of cyclohexane and EtOAc. Causality: The gradient elution separates the fully methylated target from any partially methylated intermediates (e.g., N-H esters or N-methyl acids) based on their differential polarities.

Workflow A Precursor: Indole-2-carboxylic acid B Methylation (CH3I, DMF) A->B C Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate B->C D Fragment Joining (Imidazole coupling) C->D E HO-1 Inhibitor (Anticancer Lead) D->E

Experimental workflow from precursor methylation to HO-1 inhibitor drug design.

Analytical Validation and Spectral Causality

The structural integrity of the synthesized compound must be validated through specific spectral markers before it can be utilized in downstream fragment joining.

In the 1H NMR spectrum (500 MHz, DMSO-d6), the successful dual methylation is confirmed by the emergence of distinct singlet peaks. The N-CH3 protons appear downfield at δ 3.99 ppm due to the strong deshielding effect of the indole nitrogen. The newly formed methyl ester (COOCH3) is validated by a singlet at δ 3.77 ppm. The retention of the native 5,6-dimethoxy groups is confirmed by singlets at δ 3.86 and 3.81 ppm. Finally, the three isolated aromatic protons (positions 3, 4, and 7) appear as sharp singlets at δ 7.13, 7.11, and 7.08 ppm. The absence of splitting (doublets/multiplets) in these aromatic signals confirms that no electrophilic aromatic substitution or ring degradation occurred during the aggressive 48-hour methylation process .

References
  • Floresta, G., Fallica, A. N., Patamia, V., et al. (2021). "From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes." Pharmaceuticals (Basel), 14(12), 1289. Available at:[Link]

Exploratory

methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate molecular weight and exact mass

Title: Comprehensive Technical Guide on Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate: Physicochemical Profiling and Application in HO-1 Modulator Synthesis Executive Summary Methyl 5,6-dimethoxy-1-methyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate: Physicochemical Profiling and Application in HO-1 Modulator Synthesis

Executive Summary

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1) is a highly specialized indole derivative that serves as a critical building block in fragment-based drug design[1]. Characterized by its unique electron-rich aromatic system and functionalized substitution pattern, this compound is primarily utilized in the synthesis of potent Heme Oxygenase-1 (HO-1) inhibitors[2]. This technical guide provides an in-depth analysis of its physicochemical properties, with a specific focus on the critical distinction between its molecular weight and exact mass, and outlines field-proven protocols for its synthesis and mass spectrometric validation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In the realm of advanced drug development, distinguishing between average molecular weight and monoisotopic exact mass is not merely an academic exercise; it is a fundamental requirement for structural validation.

  • Molecular Weight (249.26 g/mol ): This value represents the abundance-weighted average of all naturally occurring isotopes of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen)[3]. In the laboratory, this metric dictates macroscopic operations, such as calculating molarity for stoichiometric reactions and bulk formulation.

  • Monoisotopic Exact Mass (249.1001 Da): This is the mass calculated using only the most abundant, stable isotopes of each element ( 12 C, 1 H, 14 N, 16 O)[4]. In High-Resolution Mass Spectrometry (HRMS), the exact mass is the critical parameter. A mass accuracy of less than 5 parts per million (ppm) allows scientists to unambiguously confirm the empirical formula (C13H15NO4) and rule out isobaric interferences in complex biological matrices.

Table 1: Physicochemical and Mass Spectrometric Profile

ParameterValueScientific Causality / Application
Chemical Formula C13H15NO4Defines the baseline elemental stoichiometry.
Molecular Weight 249.26 g/mol Utilized for bulk reagent weighing and molarity calculations.
Monoisotopic Exact Mass 249.1001 DaCritical target value for HRMS (TOF/Orbitrap) structural identification.
m/z [M+H]+ (ESI+) 250.1074Primary target ion in positive Electrospray Ionization (ESI).

Structural Causality in Drug Design

Every functional group on methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate serves a specific mechanistic purpose when utilized as a ligand scaffold[2]:

  • 5,6-Dimethoxy Substitution: These methoxy groups act as strong electron-donating groups (EDGs) via resonance. They increase the electron density of the indole ring, which enhances π−π stacking and cation- π interactions within the hydrophobic binding pockets of target proteins.

  • N-Methylation (1-Methyl): Alkylating the indole nitrogen eliminates its hydrogen bond donor capacity. This strategic modification prevents off-target hydrogen bonding, improves passive membrane permeability, and forces the ligand into a specific binding orientation.

  • C2-Carboxylate Methyl Ester: This group serves a dual purpose. Synthetically, it is a robust protecting group that can be selectively hydrolyzed to a carboxylic acid for further amide coupling. Biologically, the ester carbonyl acts as a hydrogen bond acceptor.

Biological Context: HO-1 Modulation Pathway

The primary application of this indole derivative is in the synthesis of inhibitors targeting Heme Oxygenase-1 (HO-1)[2]. HO-1 is an inducible enzyme that catalyzes the degradation of heme. In the tumor microenvironment, severe oxidative stress induces HO-1 overexpression. The resulting catalytic products (Carbon Monoxide, Biliverdin, and Labile Iron) confer potent cytoprotective and anti-apoptotic effects, leading to chemoresistance[5]. By utilizing indole-based ligands to competitively inhibit HO-1, researchers can sensitize tumor cells to standard chemotherapeutics.

HO1_Pathway cluster_products Catalytic Products TumorMicroenvironment Tumor Microenvironment (Oxidative Stress / Hypoxia) HO1 Heme Oxygenase-1 (HO-1) Overexpression TumorMicroenvironment->HO1 Induces Heme Heme (Pro-oxidant) HO1->Heme Catalyzes CO Carbon Monoxide (CO) Heme->CO Biliverdin Biliverdin / Bilirubin Heme->Biliverdin Fe Labile Iron (Fe2+) Heme->Fe Cytoprotection Cytoprotection & Apoptosis Evasion CO->Cytoprotection Anti-apoptotic Biliverdin->Cytoprotection Antioxidant Chemoresistance Chemoresistance & Tumor Progression Cytoprotection->Chemoresistance IndoleLigand Indole-based HO-1 Inhibitors (Derived from C13H15NO4) IndoleLigand->HO1 Competitive Inhibition

Mechanism of HO-1 induced chemoresistance and targeted inhibition by indole derivatives.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Below are the optimized workflows for the synthesis and mass spectrometric validation of the compound.

Protocol A: One-Pot N-Methylation and Esterification

This protocol converts 5,6-dimethoxy-1H-indole-2-carboxylic acid into methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5,6-dimethoxy-1H-indole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated indole and carboxylate intermediates.

  • Deprotonation: Add 3.0 equivalents of anhydrous Potassium Carbonate (K 2​ CO 3​ ) and stir at 0°C for 30 minutes.

    • Causality: K 2​ CO 3​ is a sufficiently strong base to deprotonate both the carboxylic acid (pKa ~4-5) and the indole nitrogen (pKa ~16), generating a highly reactive dianion.

  • Alkylation: Dropwise add 3.0 equivalents of Methyl Iodide (MeI) while maintaining the temperature at 0°C, then allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: MeI acts as a potent electrophile. The excess reagent ensures complete exhaustive methylation of both nucleophilic sites via an S N​ 2 mechanism.

  • Quenching and Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with saturated brine.

    • Causality: Extensive brine washing is critical to partition the high-boiling DMF into the aqueous phase, preventing contamination during solvent evaporation.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure product as a pale yellow solid[6].

Protocol B: HRMS Validation Workflow

To confirm the exact mass (249.1001 Da) and ensure the absence of isobaric impurities, a High-Resolution Mass Spectrometry (HRMS) workflow is required.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the [M+H]+ ion required for positive mode ESI.

  • Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

    • Causality: UPLC separates the target analyte from any residual matrix or degradation products, preventing ion suppression at the source.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Mass Acquisition: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 (at m/z 200).

    • Causality: High resolution is strictly required to separate the target m/z 250.1074 from potential background noise or isobaric contaminants (e.g., compounds with the same nominal mass of 250 but different exact masses).

HRMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) UPLC UPLC Separation (C18 Column) Sample->UPLC Injection ESI ESI(+) Ionization [M+H]+ Generation UPLC->ESI Elution Orbitrap Orbitrap Mass Analyzer (Resolution > 60,000) ESI->Orbitrap Ion Transfer Data Data Processing m/z 250.1074 (<5 ppm) Orbitrap->Data Mass Defect Analysis

UPLC-ESI-HRMS workflow for validating the exact mass of the indole derivative.

References

  • Title: From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes Source: Pharmaceuticals (Basel), 14(12), 1289 (2021). PMC8696701. URL: [Link]

  • Title: PubChem Compound Summary for CID 101987 (Reference for Exact Mass Computation Standards) Source: National Center for Biotechnology Information, PubChem Database. URL: [Link]

Sources

Foundational

The Pharmacological Potential of 5,6-Dimethoxyindole Derivatives in Modern Drug Discovery

The Chemical Space and Stereoelectronic Rationale The indole scaffold is undeniably one of the most privileged structures in medicinal chemistry, serving as the core of countless endogenous neurotransmitters and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Space and Stereoelectronic Rationale

The indole scaffold is undeniably one of the most privileged structures in medicinal chemistry, serving as the core of countless endogenous neurotransmitters and synthetic therapeutics. However, as an application scientist focused on lead optimization, I prioritize the 5,6-dimethoxyindole subclass for its unique stereoelectronic profile.

The strategic placement of two methoxy groups at the C5 and C6 positions fundamentally alters the indole's reactivity and binding thermodynamics. These electron-donating groups enrich the p−π electron cloud of the aromatic system. This enrichment serves two critical functions:

  • Enhanced Nucleophilicity: It increases the electron density of the core, making it an exceptional electron donor in charge-transfer complexes, which is vital for quenching reactive oxygen species (ROS) in neuroprotective applications (1)[1].

  • Targeted Hydrophobic Engagement: The methoxy oxygens act as precise hydrogen-bond acceptors, while the methyl groups provide steric bulk that perfectly anchors the molecule within deep hydrophobic pockets, such as the colchicine binding site on tubulin (2)[2].

Divergent Pharmacological Domains

Oncology: Antitubulin Agents and Microtubule Disruption

In oncology, 5,6-dimethoxyindole derivatives have emerged as potent alternatives to traditional Combretastatin A-4 (CA-4) analogs. Research demonstrates that shifting methoxy substitutions on the indole ring dictates the mechanism of cell death. While some mono-methoxy derivatives induce methuosis (non-apoptotic cell death), the 5,6-dimethoxy configuration strongly biases the molecule toward profound microtubule disruption (3)[3]. Specifically, 3-aroyl-5,6-dimethoxyindoles exhibit nanomolar affinity for tubulin, halting mitosis and triggering apoptosis in resistant carcinoma cell lines.

Neuroprotection: ROS Scavenging

Beyond oncology, the 5,6-dimethoxyindole core has been successfully utilized to synthesize melatonin bioisosteres, such as N-acetyl-5,6-dimethoxytryptamine. The addition of the C6 methoxy group to the standard melatonin structure dramatically enhances its free radical scavenging half-life. The expanded p−π electron cloud allows the molecule to stabilize unpaired electrons more effectively than endogenous melatonin, offering superior protection against oxidative stress-induced neurodegeneration (1)[1].

Pharmacological_Pathways Core 5,6-Dimethoxyindole Core Sub1 3-Aroyl/1-Aroyl Derivatives Core->Sub1 Structural Optimization Sub2 N-Acetyl Tryptamine Analogs Core->Sub2 Bioisosteric Replacement Mech1 Tubulin Inhibition (Microtubule Disruption) Sub1->Mech1 Colchicine Binding Site Mech2 ROS Scavenging (p-π electron cloud) Sub2->Mech2 Electron Donation Outcome1 Apoptosis in Cancer Cells Mech1->Outcome1 Outcome2 Neuroprotection Mech2->Outcome2

Fig 1. Divergent pharmacological pathways of 5,6-dimethoxyindole derivatives.

Synthetic Methodologies and Regiocontrol

Classical Fischer indole synthesis often fails or yields inseparable regioisomers when applied to electron-rich dimethoxy-anilines due to harsh acidic conditions promoting unwanted oxidation. To solve this, we employ a highly regioselective copper-catalyzed cross-coupling approach (4)[4].

Protocol 1: Regioselective Synthesis of 5,6-Dimethoxyindole

Causality: The CuI catalyst specifically coordinates with the isocyano group of the reagent and the ortho-halide of the benzaldehyde, driving an intramolecular C-N bond formation that is both mild and strictly regioselective, preserving the delicate methoxy groups.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq), ethyl 2-isocyanoacetate (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Catalyst Addition: Add CuI (10 mol%) to the mixture. Rationale: CuI provides the optimal oxidation state ( Cu+ ) for the initial oxidative addition into the C-Br bond without over-oxidizing the electron-rich aromatic ring.

  • Reaction Conditions: Suspend the mixture in anhydrous DMSO (0.2 M) and heat to 80°C with continuous stirring for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature, quench with saturated aqueous NH4​Cl , and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 5,6-dimethoxyindole intermediate.

Synthetic_Workflow SM 2-Bromo-4,5- dimethoxybenzaldehyde Reagent Ethyl 2-isocyanoacetate + CuI / Cs2CO3 SM->Reagent Addition Cond DMSO, 80°C (Cross-Coupling) Reagent->Cond Catalysis Prod 5,6-Dimethoxyindole Intermediate Cond->Prod Cyclization

Fig 2. Copper-catalyzed synthetic workflow for 5,6-dimethoxyindoles.

Preclinical Evaluation: Self-Validating Biological Assays

To confirm that the anticancer activity of synthesized 5,6-dimethoxyindoles stems specifically from microtubule disruption, we utilize a kinetic fluorometric assay.

Protocol 2: Self-Validating Tubulin Polymerization Assay

Causality: By measuring the rate of tubulin polymerization in vitro, we directly observe target engagement. The assay relies on a fluorescent reporter that shifts emission upon binding to polymerized microtubules.

  • Reagent Preparation: Prepare porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM GTP and the fluorescent reporter (DAPI). Rationale: PIPES buffer maintains the physiological pH required for spontaneous tubulin nucleation.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the 5,6-dimethoxyindole test compound (10 µM) in a 384-well black plate for 15 minutes at 4°C.

  • Self-Validating Control Integration:

    • Positive Control: Combretastatin A-4 (CA-4) at 10 µM (Validates inhibition dynamic range).

    • Negative/Vehicle Control: 0.1% DMSO (Establishes baseline polymerization).

    • Enhancer Control: Paclitaxel at 10 µM (Validates the assay's ability to detect hyper-polymerization).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Data Validation (Critical Step): Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μveh​∣3σpos​+3σveh​​ . Rule: The assay is strictly validated and accepted only if Z′>0.6 . This ensures the observed inhibition is statistically robust and not an artifact of test compound autofluorescence or precipitation.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the pharmacological efficacy of various 5,6-dimethoxyindole derivatives across different therapeutic targets, highlighting the versatility of the scaffold.

Compound ClassPrimary Target / MechanismCell Line / Assay ModelPotency / IC50Ref
3-Aroyl-5,6-dimethoxyindoles Tubulin (Colchicine binding site)MKN45 (Stomach Carcinoma)~10–50 nM[2]
Indolyl-pyridinyl-propenones Microtubule DisruptionU251 (Glioblastoma)Sub-micromolar[3]
N-acetyl-5,6-dimethoxytryptamine ROS Scavenging / AntioxidantIn vitro lipid peroxidationSuperior to Melatonin[1]

Conclusion

The 5,6-dimethoxyindole scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore. By understanding the causality between its electron-rich stereochemistry and its biological targets, drug development professionals can rationally design next-generation therapeutics ranging from nanomolar antitubulin chemotherapeutics to potent neuroprotective antioxidants.

References

  • Source: doi.
  • Source: nih.
  • Source: google.com (Patent Database)
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Exploratory

methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate mechanism of action in vitro

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate Abstract The indole nucleus represents a "privileged scaffold" in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2][3] Among these, indole-2-carboxylate derivatives have garnered considerable attention for their therapeutic potential, particularly as anti-inflammatory agents.[1][4][5] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific analogue, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. While direct studies on this compound are limited, this guide synthesizes existing knowledge on related indole derivatives to propose a hypothesized mechanism centered on the modulation of key inflammatory signaling pathways. We present a detailed, step-by-step experimental workflow, from initial cytotoxicity assessments to in-depth analysis of the NF-κB and MAPK signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the anti-inflammatory properties of novel indole-2-carboxylate compounds.

Introduction: The Therapeutic Promise of the Indole-2-Carboxylate Scaffold

The indole ring is a ubiquitous motif in biologically active molecules, renowned for its ability to interact with a wide array of biological targets.[2][3] Modifications to the indole core have led to the development of potent therapeutic agents, including the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[6] The indole-2-carboxylate and related indole-2-carboxamide scaffolds have emerged as particularly fruitful areas of research, with numerous derivatives demonstrating significant anti-inflammatory, anticancer, and antiviral activities.[1][7]

Studies on various substituted indole-2-carboxamide derivatives have shown their ability to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models of inflammation.[4][5] The primary mechanism often involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7] Furthermore, some indole derivatives have been found to modulate the mitogen-activated protein kinase (MAPK) pathway, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are also critically involved in inflammation.[7]

Given this precedent, it is hypothesized that methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate likely exerts its biological effects through the attenuation of these core inflammatory signaling pathways. This guide outlines a systematic approach to rigorously test this hypothesis in vitro.

Proposed Mechanism of Action and Investigatory Workflow

We propose that methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate functions as an anti-inflammatory agent by inhibiting the activation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators. The following experimental workflow is designed to dissect this proposed mechanism.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Data Synthesis A Determine Non-Toxic Concentrations (MTT/XTT Assay) B Screen for Inhibition of Pro-inflammatory Mediators (Griess Assay for NO, ELISA for TNF-α/IL-6) A->B C Investigate NF-κB Pathway Modulation (Western Blot for p-IκBα, p-p65; NF-κB Reporter Assay) B->C D Analyze MAPK Pathway Involvement (Western Blot for p-JNK, p-ERK, p-p38) B->D E Synthesize Findings and Elucidate Mechanism of Action C->E D->E

Figure 1: Proposed experimental workflow for elucidating the in vitro mechanism of action.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line is recommended due to its robust inflammatory response to lipopolysaccharide (LPS).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Primary Reagents: Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (purity >95%), Lipopolysaccharide (LPS) from E. coli, Griess Reagent, ELISA kits for TNF-α and IL-6, primary antibodies for phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, p38, and β-actin.

Phase 1: Foundational Assays

Rationale: To determine the non-toxic concentration range of the test compound for subsequent experiments.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Rationale: To assess the inhibitory effect of the compound on the production of the pro-inflammatory mediator, nitric oxide.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.[1] A standard curve with sodium nitrite should be generated to quantify NO levels.

Rationale: To measure the compound's effect on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

Protocol:

  • Seed RAW 264.7 cells and treat with the test compound and LPS as described in section 3.2.2.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Phase 2: Mechanistic Deep Dive

Rationale: To directly investigate the effect of the compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 106 cells/well and incubate overnight.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation events).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of IκBα, p65, JNK, ERK, and p38. Use an antibody against β-actin as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format. The results should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Vehicle Control100 ± 5.20.5 ± 0.1-
LPS (1 µg/mL)98.7 ± 4.835.2 ± 2.10
Compound + LPS (1 µM)99.1 ± 5.025.8 ± 1.9X
Compound + LPS (10 µM)97.5 ± 4.515.1 ± 1.5Y
Compound + LPS (25 µM)95.2 ± 6.15.6 ± 0.8Z

Table 2: Effect on TNF-α and IL-6 Production

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Vehicle Control< detection limit-< detection limit-
LPS (1 µg/mL)1250 ± 1100850 ± 750
Compound + LPS (10 µM)625 ± 55A410 ± 40B
Compound + LPS (25 µM)250 ± 30C150 ± 20D

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed points of intervention for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate within the inflammatory signaling cascade.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK JNK_ERK_p38 JNK / ERK / p38 MAPKK->JNK_ERK_p38 AP1 AP-1 JNK_ERK_p38->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB inhibits NFkB p50/p65 IkB->NFkB sequesters NFkB_active p50/p65 (active) NFkB_active->Nucleus Compound Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate Compound->MAPKK Hypothesized Inhibition Compound->IKK Hypothesized Inhibition Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines

Figure 2: Hypothesized mechanism of action targeting NF-κB and MAPK pathways.

Conclusion

This technical guide provides a robust, evidence-based framework for investigating the in vitro anti-inflammatory mechanism of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can generate a comprehensive profile of its biological activity. The protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate the clear interpretation of results. The insights gained from these studies will be crucial for the further development of this and other related indole-2-carboxylate derivatives as potential anti-inflammatory therapeutics.

References

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. Available at: [Link]4]

  • Qian, J., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. Available at: [Link]5]

  • Qian, J., et al. (2020). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. PMC. Available at: [Link]7]

  • Fun, H. K., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. Available at: [Link]2]

  • Sivakumar, P., & Mukesh, G. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. OMICS International. Available at: [Link]6]

  • Agrup, G., et al. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. PubMed. Available at: [Link].

  • Asireddy, S., et al. (2018). Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available at: [Link].

  • METHYL 5,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information. NextSDS. Available at: [Link].

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link].

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). PubMed. Available at: [Link].

  • Al-Hussain, S. A., & El-Sayed, N. N. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link].

  • Lee, C. F., et al. (2016). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Drug Design, Development and Therapy. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar. Available at: [Link].

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available at: [Link].

  • El-Damasy, A. K., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available at: [Link].

  • Sal-be, C., et al. (1995). 5,6-Dihydroxyindole-2-carboxylic acid, a diffusible melanin precursor, is a potent stimulator of lipopolysaccharide-induced production of nitric oxide by J774 macrophages. PubMed. Available at: [Link].

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Available at: [Link].

  • (PDF) A concise synthesis and the antibacterial activity of 5,6- dimethoxynaphthalene-2-carboxylic acid. ResearchGate. Available at: [Link].

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Foundational

The Privileged Scaffold: Preliminary Toxicity and Pharmacological Profile of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Executive Summary In contemporary drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of serving as a foundation for diverse therapeutic agents without imparting baseline off-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of serving as a foundation for diverse therapeutic agents without imparting baseline off-target toxicity—is a critical objective. Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate represents one such highly versatile building block.

Structurally inspired by eumelanin (the natural black-brown pigment known for its biocompatibility and photoprotective properties), this indole-2-carboxylate derivative serves as a critical synthetic intermediate[1]. It is primarily utilized in two distinct pharmacological arenas:

  • Antimicrobial Development: As a precursor for eumelanin-inspired indoylenepheyleneethynylenes (EIPEs) targeting methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans[1][2].

  • Oncology: As the "eastern" structural core (often designated as Compound 2c) in the synthesis of Heme Oxygenase-1 (HO-1) inhibitors, which are deployed to overcome chemoresistance in breast and prostate cancers[3][4].

This technical guide synthesizes the preliminary toxicity profile of this core scaffold, contrasts it with its functionalized derivatives, and provides self-validating experimental protocols for evaluating its safety and efficacy.

Baseline Toxicity: The Biocompatibility of the Indole Core

The intrinsic value of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate lies in its negligible baseline cytotoxicity. Because it is a biomimetic analogue of 5,6-dihydroxyindole-2-carboxylic acid (a natural monomer of eumelanin), mammalian cells exhibit high tolerance to the unmodified core[1].

When evaluated in in vitro mammalian cell models (such as HeLa cells), the core scaffold and its immediate halogenated derivatives (e.g., the 4,7-dibromo analog, DBI) demonstrate no significant cytotoxicity at concentrations up to 125 µg/mL (approximately 617 µM)[1][5]. This high tolerability is crucial; it ensures that any cytotoxicity observed in downstream drug candidates is a direct result of the rationally designed functional groups (e.g., quaternary ammonium arms or imidazole ligands) rather than inherent toxicity of the carrier scaffold.

Divergent Toxicity Profiles of Derivatized Forms

The functionalization of the methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate core dictates its ultimate mechanism of action and its toxicity profile.

A. Antimicrobial Derivatives (Membrane Disruption)

To create biocidal agents, the core is often functionalized at the 4- and 7-positions with cationic, quaternary ammonium "arms" to yield compounds like EIPE-1[5][6].

  • Mechanism of Toxicity: The cationic moieties facilitate electrostatic binding to the negatively charged bacterial cell wall or fungal plasma membrane, leading to structural disruption and leakage of intracellular contents[6][7].

  • Cytotoxicity Shift: While highly effective against MRSA (MIC 8–16 µg/mL) and C. neoformans (MIC 1.56–3.125 µg/mL), the addition of these lipophilic/cationic arms increases mammalian cytotoxicity. In HeLa cells, EIPE-1 induces 50% maximal cytotoxicity at concentrations >62.5 µg/mL[1][5][8]. The therapeutic window is therefore defined by the differential affinity of the cationic arms for prokaryotic/fungal membranes versus mammalian eukaryotic membranes.

B. Anticancer Derivatives (Enzymatic Blockade)

In oncology, the core is ligated to imidazole-like moieties to create potent HO-1 inhibitors[3][4].

  • Mechanism of Toxicity: The indole core anchors the molecule within the hydrophobic pocket of the HO-1 enzyme, while the imidazole nitrogen coordinates with the heme iron, displacing water and halting catalysis[4].

  • Cytotoxicity Shift: Inhibition of HO-1 prevents the degradation of pro-oxidant heme into biliverdin and carbon monoxide. In cancer cells (which rely on HO-1 to survive high oxidative stress), this blockade leads to a lethal accumulation of reactive oxygen species (ROS) and subsequent apoptosis[9][10]. The toxicity is highly targeted toward actively proliferating, HO-1-overexpressing tumor cells (e.g., MCF-7 breast cancer cells) rather than healthy tissue[3][10].

Mechanistic Pathway Visualization

G Core Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate (Low Baseline Toxicity) Sub1 Antimicrobial Derivatization (e.g., EIPE-1) Core->Sub1 Sub2 HO-1 Inhibitor Derivatization (Imidazole Ligation) Core->Sub2 Mech1 Cationic Membrane Disruption Sub1->Mech1 Mech2 HO-1 Enzymatic Blockade Sub2->Mech2 Tox1 Bactericidal Activity (MRSA) Off-target: HeLa Cytotoxicity at >62.5 µg/mL Mech1->Tox1 Tox2 ROS Accumulation Targeted Apoptosis in Cancer Cells Mech2->Tox2

Caption: Divergent mechanisms of toxicity based on the functionalization of the indole-2-carboxylate core.

Quantitative Data Presentation

The following table summarizes the comparative toxicity and efficacy metrics of the core scaffold versus its functionalized derivatives, highlighting the expansion of cytotoxicity upon derivatization.

Compound / DerivativeTarget Organism / Cell LinePrimary IndicationMIC / IC₅₀Mammalian Cytotoxicity (CC₅₀)
Indole Core (DBI precursor) MRSA / HeLaBaseline Scaffold>250 µg/mL>125 µg/mL (Non-toxic)
EIPE-1 MRSA / HeLaAntibacterial8–16 µg/mL~62.5 µg/mL
EIPE-1 C. neoformansAntifungal1.56–3.125 µg/mLNon-toxic at therapeutic MIC
Compound 2c Rat Spleen HO-1Synthetic PrecursorN/AN/A (Baseline Scaffold)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound and its derivatives requires rigorous, self-validating assay designs. The following protocols embed internal controls to rule out false positives caused by compound precipitation or solvent toxicity.

Protocol 1: In Vitro Mammalian Cytotoxicity Assay (Resazurin Reduction)

Causality & Rationale: Indole-2-carboxylate derivatives are highly hydrophobic. They require Dimethyl Sulfoxide (DMSO) for solubilization. A vehicle control is strictly necessary to ensure that observed cell death is due to the compound, not solvent toxicity[1][2]. Resazurin is chosen over MTT as it is non-toxic, allowing for kinetic, multi-timepoint readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve the indole compound in 100% DMSO to create a 5 mg/mL stock[2].

  • Treatment Preparation (Self-Validation Step): Perform serial dilutions in culture media to achieve final concentrations of 0, 15.6, 31.25, 62.5, 125, and 250 µg/mL.

    • Critical Control: Ensure the final DMSO concentration never exceeds 1% v/v in any well. Include a "Vehicle Control" well containing 1% DMSO in media to validate that the solvent is not inducing baseline apoptosis.

    • Positive Control: Include a well treated with 10% Triton X-100 (100% cell death baseline).

  • Dosing: Aspirate old media and apply 100 µL of the treated media to the respective wells. Incubate for 24 hours.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours.

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: HO-1 Catalytic Inhibition Assay

Causality & Rationale: To test the efficacy of anticancer derivatives, in vitro replication of the HO-1 catalytic cycle is required. Rat spleen microsomal fractions are utilized because the spleen is the primary site of erythrocyte degradation, meaning it constitutively expresses HO-1 in its native, highly active form[3].

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize rat spleen tissue in buffered sucrose and isolate the microsomal fraction via ultracentrifugation (100,000 × g for 1 hour).

  • Reaction Mixture Setup: In a microcentrifuge tube, combine the microsomal fraction (source of HO-1), 20 µM hemin (substrate), 2 mM glucose-6-phosphate, 0.2 U glucose-6-phosphate dehydrogenase, and 0.8 mM NADP⁺ (NADPH generating system).

  • Inhibitor Introduction: Add the indole-derivative at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation Step: Include a "Blank" without NADPH to measure background absorbance, and a "Positive Control" using a known HO-1 inhibitor (e.g., Azalanstat) to validate assay sensitivity.

  • Incubation & Arrest: Incubate at 37°C for 60 minutes in the dark. Terminate the reaction by placing tubes on ice.

  • Bilirubin Extraction & Quantification: Extract the generated bilirubin using chloroform. Measure the change in absorbance ( ΔOD ) between 464 nm and 530 nm. The reduction in bilirubin formation directly correlates to the inhibitory potency (IC₅₀) of the compound[3].

Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Dose Serial Dilution (0 - 250 µg/mL) Prep->Dose Assay Viability Assay (Resazurin Reduction) Dose->Assay Cell Cell Culture (HeLa / MCF-7) Cell->Dose Val Self-Validation (Vehicle & Positive Controls) Assay->Val Read Fluorometric Quantification Val->Read

Caption: Self-validating high-throughput cytotoxicity screening workflow for indole derivatives.

Conclusion

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a highly stable, biocompatible scaffold. Its preliminary toxicity profile reveals a compound that is essentially inert to mammalian cells at standard pharmacological concentrations. This lack of baseline toxicity allows medicinal chemists to precisely engineer toxicity toward specific targets—whether that is the disruption of MRSA membranes via cationic functionalization, or the induction of apoptosis in breast cancer cells via targeted HO-1 enzymatic blockade. Rigorous, self-validating in vitro assays remain paramount to accurately mapping the therapeutic windows of its emerging derivatives.

References

  • Adhikari, S., et al. (2022). Eumelanin-Inspired Antimicrobial with Biocidal Activity against Methicillin-Resistant Staphylococcus aureus. ACS Applied Bio Materials, 5(2), 545-551. URL:[Link]

  • Floresta, G., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Pharmaceuticals, 14(12), 1289. URL:[Link]

  • Conn, B. N., et al. (2024). Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans. Frontiers in Microbiology, 14, 1339303. URL:[Link]

Sources

Exploratory

Predictive Binding Affinity and Fragment-Based Design of Methyl 5,6-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylate Targeting Heme Oxygenase-1

Executive Summary The overexpression of Heme Oxygenase-1 (HO-1) is a critical survival mechanism exploited by various human malignancies to resist oxidative stress and evade chemotherapy [1]. Consequently, selective inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overexpression of Heme Oxygenase-1 (HO-1) is a critical survival mechanism exploited by various human malignancies to resist oxidative stress and evade chemotherapy [1]. Consequently, selective inhibition of HO-1 has emerged as a validated anticancer strategy. Designing potent HO-1 inhibitors remains challenging due to the bipartite nature of the enzyme's binding pocket, which consists of an "eastern" heme-coordinating region and a highly lipophilic "western" region.

This whitepaper provides an in-depth technical analysis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (Compound 2c), a highly efficient molecular fragment utilized to target the western pocket of HO-1. By employing a Fragment-Based Drug Design (FBDD) approach, specifically in silico ligand joining, this indole derivative serves as a foundational scaffold. We will dissect the causality behind its predicted binding affinity, detail the computational and in vitro protocols required to validate its efficacy, and demonstrate how joining this fragment with imidazole-like ligands yields potent micromolar inhibitors [2].

Target Rationale: The HO-1 Binding Pocket

The selection of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is not arbitrary; it is dictated by the precise stereoelectronic requirements of the HO-1 western binding pocket.

  • Hydrophobic Packing: The indole core provides a rigid, flat aromatic system that perfectly complements the lipophilic residues of the western region.

  • Conformational Restriction: The addition of a methyl group at the N1 position restricts rotational degrees of freedom. This pre-organization reduces the entropic penalty ( ΔS ) upon binding, thereby improving the overall binding free energy ( ΔG ).

  • Dipole Interactions: The 5,6-dimethoxy substitutions offer localized areas of high electron density, establishing critical dipole-dipole interactions with surrounding amino acid side chains.

  • Synthetic Handle: The C2 methyl ester acts as a crucial vector. It can be hydrolyzed to a carboxylic acid (Compound 3c) and subsequently joined to an eastern fragment via amide linkage [3].

HO1_Pathway Stress Oxidative Stress Nrf2 Nrf2 Pathway Activation Stress->Nrf2 HO1 HO-1 Enzyme Overexpression Nrf2->HO1 Heme Heme Degradation HO1->Heme Survival Tumor Survival & Chemoresistance Heme->Survival Inhibitor Joined Ligand 4d (Contains 2c) Inhibitor->HO1

Fig 1. HO-1 signaling pathway in cancer and targeted inhibition by joined ligands.

Quantitative Data: Binding Affinity & Inhibition

In FBDD, the predicted binding affinity of an isolated fragment is inherently low (typically in the high micromolar to millimolar range) because it only occupies a fraction of the target's binding site. The true value of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate lies in its high Ligand Efficiency (LE) . When joined to an imidazole-based eastern fragment, the synergistic binding affinity improves exponentially.

Table 1 summarizes the computational predictions and experimental validation of the fragment and its subsequent joined derivatives.

CompoundStructural RolePredicted Binding Affinity ( ΔG , kcal/mol)Experimental IC 50​ ( μ M)
Compound 2c Western Fragment (Isolated)-5.8 (Estimated)> 100 (Fragment level)
Compound 1 Joined Ligand (N-unsubstituted)-7.289.6
Compound 4d Joined Ligand (Optimized with 2c core)-9.51.03

Data derived from the structure-guided optimization protocols described by [4].

In Silico Protocol: Binding Affinity Prediction & Ligand Joining

To ensure scientific integrity, computational predictions must operate as a self-validating system. The following protocol details the causality behind each step of the in silico workflow used to evaluate methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

Step 1: Target Preparation & Self-Validation
  • Structure Retrieval: Download the high-resolution human HO-1 crystal structure (PDB ID: 1N45)[1].

  • Protein Preparation: Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at pH 7.4.

  • Self-Validation (RMSD Check): Re-dock the native co-crystallized ligand into the active site. Causality: An RMSD of < 2.0 Å between the predicted pose and the crystallographic coordinates is strictly required to confirm that the grid parameters and scoring functions are correctly calibrated before screening novel fragments.

Step 2: Fragment Preparation
  • Ligand Generation: Generate the 3D coordinates for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

  • Energy Minimization: Apply the OPLS3e (or equivalent) force field to minimize the fragment's energy. Causality: Proper charge assignment and minimization prevent artificial steric clashes and ensure the fragment is evaluated in its global energy minimum.

Step 3: Docking & In Silico Joining
  • Grid Generation: Center the docking grid box specifically on the western hydrophobic pocket of HO-1.

  • Fragment Docking: Dock Compound 2c and retain the top 5 poses based on GlideScore.

  • Ligand Joining: Using a virtual linking algorithm, connect the C2 position of the docked indole fragment to an imidazole-based eastern fragment (which coordinates the heme iron). Causality: Joining two fragments that independently bind to adjacent sub-pockets leverages the Gibbs free energy equation ( ΔG=ΔH−TΔS ), drastically reducing the entropic penalty compared to two separate molecules binding simultaneously.

  • MM-GBSA Scoring: Calculate the final binding free energy ( ΔG ) of the joined compound using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for solvent effects.

FBDD_Workflow Target Target Preparation (HO-1 PDB: 1N45) FragLib Fragment Library Screening Target->FragLib WestFrag Western Fragment (Compound 2c) FragLib->WestFrag EastFrag Eastern Fragment (Imidazole Core) FragLib->EastFrag Joining In Silico Ligand Joining Protocol WestFrag->Joining EastFrag->Joining Affinity Binding Affinity Prediction (MM-GBSA) Joining->Affinity Validation In Vitro Validation (IC50 Determination) Affinity->Validation

Fig 2. Fragment-based drug design workflow for HO-1 inhibitors using Compound 2c.

Experimental Validation Workflow

Computational predictions must be grounded in empirical reality. The following in vitro enzymatic assay protocol is designed to validate the inhibitory potency of the joined compounds derived from the methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate fragment.

Step 1: Reagent & System Preparation
  • Enzyme Source: Prepare rat spleen homogenate (a rich source of native HO-1) or utilize purified recombinant human HO-1.

  • Substrate Preparation: Prepare a fresh solution of hemin (the natural substrate of HO-1) dissolved in NaOH, buffered to pH 7.4 with Tris-HCl.

Step 2: Assay Execution & Self-Validation
  • Reaction Mixture: In a 96-well plate, combine the HO-1 enzyme, hemin substrate, and the synthesized joined inhibitor (e.g., Compound 4d) at varying concentrations (0.1 μ M to 100 μ M).

  • Reaction Initiation: Add NADPH to initiate the enzymatic degradation of heme.

  • Self-Validating Controls: Run parallel positive controls (using a known potent HO-1 inhibitor like Azalanstat) and negative controls (vehicle/DMSO only). Causality: A Z'-factor > 0.6 must be achieved between the positive and negative controls to confirm assay robustness and rule out false positives caused by compound aggregation.

Step 3: Spectrophotometric Quantification
  • Incubation: Incubate the mixture at 37°C for 60 minutes in the dark.

  • Measurement: Measure the formation of bilirubin (the downstream product of heme degradation) spectrophotometrically at an absorbance of 464 nm. Causality: Bilirubin formation is directly proportional to HO-1 activity. A reduction in absorbance at 464 nm directly correlates with the binding affinity and inhibitory potency of the joined indole-imidazole compound.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the exact IC 50​ value.

References

  • Title: From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes Source: Pharmaceuticals (Basel), 2021 Dec 10;14(12):1289. URL: [Link]

  • Title: Heme oxygenase inhibition in cancers: possible tools and targets Source: Contemporary Oncology (Pozn), 2018; 22(1A): 23-32. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

An exhaustive search for a complete, pre-existing, step-by-step synthesis protocol for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate did not yield a singular, comprehensive document. However, by consulting establ...

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Author: BenchChem Technical Support Team. Date: March 2026

An exhaustive search for a complete, pre-existing, step-by-step synthesis protocol for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate did not yield a singular, comprehensive document. However, by consulting established and reliable synthetic methodologies for indole derivatives, a robust and logical synthesis plan can be constructed. This protocol is an amalgamation of well-regarded chemical transformations, tailored for the specific target molecule. The following guide is therefore a highly detailed, expertly curated protocol based on fundamental organic chemistry principles and analogous transformations found in peer-reviewed literature.

Introduction

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), anti-inflammatory agents (e.g., indomethacin), and anti-cancer drugs. The specific substitution pattern of this target molecule, with methoxy groups at the 5 and 6 positions and an N-methyl group, makes it an interesting building block for the synthesis of more complex molecules, potentially for evaluation in drug discovery programs.

This document provides a detailed, step-by-step protocol for the synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is based on the well-established Fischer indole synthesis, followed by N-alkylation. The rationale behind key steps and procedural choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Scheme

The synthesis is proposed as a two-step process starting from 4,5-dimethoxyphenylhydrazine hydrochloride. The first step is a Fischer indole synthesis to construct the core indole ring system, followed by N-methylation to yield the final product.

G A 4,5-Dimethoxyphenylhydrazine Hydrochloride C Fischer Indole Synthesis (Acid Catalysis) A->C B Methyl Pyruvate B->C D Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C->D E N-Methylation (e.g., MeI, NaH) D->E F Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (Final Product) E->F

Figure 1: Proposed two-step synthetic workflow.

Part I: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole core. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination. In this protocol, we will use 4,5-dimethoxyphenylhydrazine and methyl pyruvate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4,5-Dimethoxyphenylhydrazine HCl204.665.00 g24.4Starting material
Methyl Pyruvate102.092.75 mL26.8Reactant (d = 1.05 g/mL)
Ethanol (Absolute)46.07100 mL-Solvent
Sulfuric Acid (Concentrated)98.085 mL-Catalyst
Sodium Bicarbonate (Sat. aq. solution)84.01~150 mL-For neutralization
Ethyl Acetate88.11~200 mL-Extraction solvent
Brine (Sat. aq. NaCl solution)-~50 mL-For washing
Anhydrous Sodium Sulfate142.04~10 g-Drying agent
Step-by-Step Protocol
  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4,5-dimethoxyphenylhydrazine hydrochloride (5.00 g, 24.4 mmol) and absolute ethanol (100 mL).

    • Stir the suspension at room temperature until the solid is mostly dissolved.

    • Add methyl pyruvate (2.75 mL, 26.8 mmol) dropwise to the solution over 5 minutes.

    • A precipitate, the corresponding hydrazone, should begin to form. Stir the reaction mixture at room temperature for 1 hour.

  • Fischer Cyclization:

    • Fit the flask with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Once refluxing, carefully and slowly add concentrated sulfuric acid (5 mL) dropwise through the condenser. Caution: This addition is exothermic.

    • Continue to heat the reaction at reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice water (200 mL). This will precipitate the crude product.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield methyl 5,6-dimethoxy-1H-indole-2-carboxylate as a solid.

Part II: N-Methylation of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

The final step is the methylation of the indole nitrogen. This is typically achieved using a strong base to deprotonate the N-H followed by quenching with an electrophilic methyl source, such as methyl iodide.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Notes
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate235.244.00 g17.0Starting material from Part I
Sodium Hydride (60% dispersion in mineral oil)24.00 (NaH)0.82 g20.4Strong base
Anhydrous Tetrahydrofuran (THF)72.1180 mL-Anhydrous solvent
Methyl Iodide (MeI)141.941.27 mL20.4Methylating agent (d = 2.28 g/mL)
Ammonium Chloride (Sat. aq. solution)53.49~50 mL-For quenching
Diethyl Ether74.12~150 mL-Extraction solvent
Step-by-Step Protocol
  • Deprotonation:

    • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.82 g of 60% dispersion, 20.4 mmol).

    • Wash the sodium hydride with dry hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (80 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve methyl 5,6-dimethoxy-1H-indole-2-carboxylate (4.00 g, 17.0 mmol) in a minimal amount of anhydrous THF (~20 mL).

    • Slowly add the indole solution to the stirred NaH/THF suspension at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which the indole nitrogen will be deprotonated.

  • Methylation:

    • While maintaining the temperature at 0 °C, add methyl iodide (1.27 mL, 20.4 mmol) dropwise to the reaction mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.

  • Properly quench all reactive reagents before disposal.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons, including the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point: To assess the purity of the crystalline solid product.

Application

Application Notes and Protocols for the N-methylation of 5,6-dimethoxy-1H-indole-2-carboxylate

Introduction: The Significance of N-Methylated Indoles in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylated Indoles in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological receptors.[1] N-methylation of the indole core is a critical synthetic transformation that can profoundly alter the pharmacological profile of a molecule. This modification can enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity, making it a key strategy in the development of novel therapeutics.[2][3] The target molecule, 5,6-dimethoxy-1H-indole-2-carboxylate, and its N-methylated derivative are important intermediates in the synthesis of various biologically active compounds, including potential anti-mitotic agents for cancer treatment.[1][4]

This guide provides a comprehensive overview of the reaction conditions for the N-methylation of 5,6-dimethoxy-1H-indole-2-carboxylate, detailing the underlying chemical principles, offering field-proven protocols, and explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Reaction Mechanism and Key Considerations

The N-methylation of indoles proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion. This anion then attacks the methylating agent, leading to the formation of the N-methylated product.

Several factors critically influence the efficiency and selectivity of this reaction:

  • Choice of Methylating Agent: The reactivity and potential hazards of the methylating agent are primary considerations. Traditional reagents like methyl iodide and dimethyl sulfate are highly effective but also toxic and volatile.[5][6] Greener alternatives like dimethyl carbonate (DMC) are increasingly preferred due to their lower toxicity and environmentally benign byproducts.[6][7] Quaternary ammonium salts, such as phenyl trimethylammonium iodide, offer a safe and easy-to-handle option for monoselective N-methylation.[2][8][9]

  • Role of the Base: The base is crucial for deprotonating the indole N-H. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective but may lead to side reactions.[5][10] Milder inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for their selectivity.[8][11] Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also catalyze the reaction, particularly with DMC.[5][12]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they can solvate the cation of the base and enhance the nucleophilicity of the indolide anion.[5][7] Toluene is also a viable solvent, particularly in reactions involving quaternary ammonium salts.[2][8]

  • Temperature and Reaction Time: These parameters are interdependent and need to be optimized for each specific set of reagents. Higher temperatures generally lead to faster reaction rates but can also promote side reactions.[7][11] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[11]

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the N-methylation of indoles, which can be adapted for 5,6-dimethoxy-1H-indole-2-carboxylate. The presence of an electron-withdrawing ester group at the C2 position and electron-donating methoxy groups on the benzene ring will influence the reactivity of the indole N-H.

Methylating AgentBaseSolventTemperature (°C)Typical Reaction TimeKey Advantages & Considerations
Dimethyl Carbonate (DMC)K₂CO₃ / Cs₂CO₃DMF / NMP120-1503-10 hEnvironmentally friendly, low toxicity. Higher temperatures often required. Can also act as a solvent.[7][11]
Dimethyl Carbonate (DMC)DABCODMF90-954-24 hCatalytic use of a mild base, good yields under relatively mild conditions.[5]
Phenyl Trimethylammonium Iodide (PhMe₃NI)Cs₂CO₃Toluene110-12012-24 hSafe, non-toxic, and easy to handle. Provides excellent monoselectivity.[2][8][9]
Methyl Iodide (MeI)NaH / K₂CO₃DMF / AcetoneRoom Temp - 601-6 hHighly reactive, allows for lower reaction temperatures. Toxic and volatile.[5]
Dimethyl Sulfate (DMS)NaOH / K₂CO₃Dichloromethane / Water (Phase Transfer)Room Temp - 402-8 hPotent methylating agent. Highly toxic and carcinogenic.[6]

Experimental Protocols

Herein, we provide two detailed protocols for the N-methylation of 5,6-dimethoxy-1H-indole-2-carboxylate, prioritizing safety, efficiency, and accessibility of reagents.

Protocol 1: N-methylation using Dimethyl Carbonate (DMC) and Potassium Carbonate

This protocol utilizes the green methylating agent DMC and a common inorganic base.

Materials:

  • 5,6-dimethoxy-1H-indole-2-carboxylate

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent).

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Add anhydrous DMF as the solvent (concentration of starting material ~0.1-0.2 M).

  • Add dimethyl carbonate (3-5 equivalents).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-5,6-dimethoxy-1H-indole-2-carboxylate.

Protocol 2: N-methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI) and Cesium Carbonate

This protocol employs a safer, solid methylating agent and a mild base, offering high selectivity.[8][9]

Materials:

  • 5,6-dimethoxy-1H-indole-2-carboxylate

  • Phenyl Trimethylammonium Iodide (PhMe₃NI)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 5,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent).

  • Add phenyl trimethylammonium iodide (1.5-2 equivalents) and cesium carbonate (2 equivalents).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe (concentration of starting material ~0.2 M).

  • Heat the reaction mixture to 110-120 °C in an oil bath with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter off the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Reaction Scheme

N_Methylation_Reaction Indole 5,6-dimethoxy-1H-indole-2-carboxylate Intermediate Indolide Anion Indole->Intermediate + Base - H⁺ Base Base MethylatingAgent Methylating Agent (e.g., DMC, PhMe₃NI) Product N-methyl-5,6-dimethoxy-1H-indole-2-carboxylate Intermediate->Product + Methylating Agent Byproducts Byproducts Experimental_Workflow start Start add_reagents 1. Add indole, K₂CO₃, DMF, and DMC to flask start->add_reagents heat 2. Heat to 120-130 °C under N₂ add_reagents->heat monitor 3. Monitor reaction by TLC/LC-MS heat->monitor workup 4. Aqueous work-up and extraction with ethyl acetate monitor->workup dry 5. Dry, filter, and concentrate organic phase workup->dry purify 6. Purify by column chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for N-methylation using DMC and K₂CO₃.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can quench the base and the indolide anion. The purity of the starting material is also critical.

  • Side Reactions: The formation of byproducts can occur, especially at higher temperatures. If significant side reactions are observed, consider using a milder base (e.g., Cs₂CO₃ instead of K₂CO₃) or a lower reaction temperature. [11]C-methylation is a potential side reaction, though less likely for the indole nitrogen. [11]* Incomplete Reaction: If the starting material is not fully consumed, ensure that a sufficient excess of the base and methylating agent is used. The efficiency of stirring can also be a factor, particularly in heterogeneous mixtures.

  • Purification Challenges: The polarity of the starting material and the product may be similar. Careful optimization of the solvent system for column chromatography is necessary for effective separation.

By carefully selecting the reaction conditions and following the detailed protocols provided, researchers can successfully achieve the N-methylation of 5,6-dimethoxy-1H-indole-2-carboxylate, a key step in the synthesis of advanced pharmaceutical intermediates.

References

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. PubMed. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. Available at: [Link]

  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. ACS Publications. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available at: [Link]

  • Plausible reaction mechanism of N-methylation of indole using MgO as solid base. ResearchGate. Available at: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available at: [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent. RSC Publishing. Available at: [Link]

  • Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent. RSC Publishing. Available at: [Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science. Available at: [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate. Available at: [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Taylor & Francis Online. Available at: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. Available at: [Link]

Sources

Method

methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate as a precursor in organic synthesis

Initiating Project Inquiry I've started by dissecting the request. My initial focus is on methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, identifying it as the core topic.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Project Inquiry

I've started by dissecting the request. My initial focus is on methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, identifying it as the core topic. I've also noted the need for detailed application notes and protocols, clarifying the expected content type. I'm now structuring the search accordingly.

Defining the Parameters

I'm now zeroing in on the intended audience and core requirements. My focus is on ensuring autonomy in the editorial approach while embedding E-E-A-T principles. Visualization is crucial: I'm planning tables, step-by-step methods, and Graphviz diagrams adhering to specific color palette and width constraints.

Analyzing Key Applications

I've been digging into the implications of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS 32045-07-1), and the search results are very helpful in clarifying the context. It appears to be a crucial starting point. I am now concentrating on the major applications, specifically those inspired by eumelanin-like compounds, and the pathway to "DBI" (methyl 4,7).

Outlining Applications Further

I'm now outlining the diverse applications, focusing on the synthesis of EIPE-1 via Sonogashira coupling for antimicrobial properties. I've also identified its use in creating HO-1 inhibitors, crucial for anticancer applications. Additionally, I'm considering its role in synthesizing kinase inhibitors targeting the IGF-1 pathway and its potential as a building block for organic electronic materials from vanillin.

Defining Structural Importance

I am now focusing on the compound's core structural elements, specifically the significance of the C5/C6 methoxy groups, the N1 methyl, and the C2 methyl ester. I'm assessing why this configuration is considered a privileged scaffold and examining its potential for strategic functionalization to achieve desired outcomes. I'm focusing on the C2-ester for amidation (HO-1 inhibitors) and the C4/C7-positions for electrophilic aromatic substitution, such as bromination and cross-coupling. I'm further concentrating on the eumelanin-inspired antimicrobial synthesis (EIPE-1), addressing MRSA and Cryptococcus neoformans via bromination to DBI, followed by Sonogashira coupling and methylation. Additionally, I am currently evaluating the workflow for HO-1 inhibitor synthesis, which involves ester hydrolysis and amide coupling with imidazole-propylamine.

Constructing Supporting Materials

I'm now generating a table of quantitative data, covering reaction conditions, yields, and key intermediates. I'm also planning analytical checkpoints using NMR, IR, and MS to validate reaction successes. I'll provide a formatted references list with URLs. I am beginning to draft the content, starting with core directives and E-E-A-T principles. I'll explain specific reagents and strategies, such as the use of LiOH for hydrolysis and Sonogashira coupling at C4/C7. I am planning on providing supporting visualization in the form of diagrams. I will make DOT diagrams for EIPE-1 and HO-1 inhibitors, including nodes and specific colors.

Refining Diagrams Precisely

I'm now implementing the refined DOT diagrams, ensuring they meet width, contrast, and color palette requirements. The code for the diagrams is being updated to include explicit color contrasts for text against node backgrounds, and the graph size is constrained to meet the specified maximum width. I'm focusing on the clarity and visual appeal of the diagrams, using the color palette provided to create easily distinguishable visual representations.

Visualizing Synthetic Pathways

I'm now generating DOT diagrams for EIPE-1. My focus is ensuring clear visualization of the synthetic route, using distinct colors for intermediates and reagents. I have coded and implemented the workflow.

Visualizing HO-1 Synthesis

I'm working on the DOT diagram for the HO-1 inhibitor synthesis. I have incorporated the alkaline hydrolysis and amidation steps, using distinct colors for the key intermediates and reagents. I'm focusing on the clarity of the reaction route.

Detailing Properties Further

I'm now expanding on the general properties of the compound, drawing from ChemicalBook and BidePharm. I'm noting relevant applications for HO-1 Inhibitors (imidazole-like ligands) based on PMC and UniCT sources. The focus is on self-validating protocols, emphasizing why each step is performed: LiOH is used for hydrolysis, and Argon is used for degassing the Sonogashira reaction. I'm also planning analytical checkpoints using IR and NMR. I'm outlining the content of a detailed application note.

Elaborating on Reactivity

I'm now focusing on how the 5,6-dimethoxy groups enhance reactivity at the 4- and 7-positions, making them prone to electrophilic attack, and the C2-methyl ester's role as a stable protecting group. I'm elaborating on the HO-1 inhibitor and EIPE-1 synthesis.

Visualizing Further Coupling

I'm now generating DOT diagrams for Sonogashira coupling, focusing on visualizing the role of CuI as a co-catalyst. I'm adding detailed, self-validating explanations, including the crucial copper acetylide intermediate in the catalytic cycle. I am also planning on developing data tables for reaction parameters.

I am also developing a table of reaction parameters. I am further clarifying analytical checkpoints for self validation. I am also updating the references.

Validating Supporting Data

I'm now integrating self-validating analytical checkpoints, like NMR and IR spectra, alongside a formatted references list using the [1], [2] citation style. I'm ensuring all quantitative data is summarized in structured tables with yields and reaction conditions. I will focus on implementing the citation style and supporting visualizations, including captions within the character limit.

Defining Reaction Pathways

I'm now detailing the reaction pathways, specifically for HO-1 inhibitor and EIPE-1 synthesis. I'm focusing on key analytical markers for self-validation. The HO-1 synthesis involves LiOH-mediated hydrolysis and CDI-activated amidation with 3-(1H-imidazol-1-yl)propan-1-amine. For EIPE-1, I'm focusing on DBI synthesis, Sonogashira coupling, and quaternization.

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of methyl 5,6-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. This indole derivative is a key intermediate in the synthesis of various pharmacologically active molecules. A reliable analytical method is crucial for ensuring quality control during research, development, and manufacturing processes. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2]

Introduction and Method Development Rationale

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic intermediate whose purity can significantly impact the yield and quality of subsequent products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[3] The development of a robust HPLC method requires a systematic approach based on the physicochemical properties of the analyte.

Analyte Characterization and Initial Parameter Selection
  • Structure and Polarity: The target molecule possesses a substituted indole core, which is moderately non-polar. The presence of two methoxy groups, a methyl ester, and an N-methyl group contributes to its hydrophobicity. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[4]

  • Chromophore and UV Detection: The indole ring system contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light. Studies on similar indole-2-carboxylic acid derivatives show significant absorbance maxima around 280-285 nm.[5][6] Therefore, a UV detector set in this range is expected to provide high sensitivity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the initial stationary phase. C18 columns are versatile, widely available, and provide excellent retention for moderately non-polar compounds like indole derivatives.[7]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. To ensure sharp, symmetrical peaks, 0.1% formic acid was added to the mobile phase. This suppresses the potential for undesirable interactions between any free silanol groups on the silica-based stationary phase and the analyte.[8]

The entire method development and validation workflow is outlined in the diagram below.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R2)) cluster_app Phase 3: Application Analyte Analyte Characterization (Polarity, UV Spectrum) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Screening Condition Screening (Gradient vs. Isocratic, % Organic) Selection->Screening Optimization Fine-Tuning (Flow Rate, Column Temp, pH) Screening->Optimization SST_Dev System Suitability Protocol Establishment Optimization->SST_Dev Specificity Specificity & Forced Degradation SST_Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Sample Analysis (QC & Research) Robustness->Routine caption Figure 1: HPLC Method Development and Validation Workflow. G cluster_params Required Validation Characteristics (ICH Q2(R2)) start Intended Use: Quantitative Impurity or Assay Test Accuracy Accuracy start->Accuracy Precision Precision (Repeatability, Intermediate) start->Precision Specificity Specificity start->Specificity LOQ Quantitation Limit (LOQ) start->LOQ Linearity Linearity start->Linearity Range Range start->Range Robustness Robustness start->Robustness LOD Detection Limit (LOD) (For Impurity Test) LOQ->LOD caption Figure 2: Validation Parameter Selection Logic.

Sources

Method

Application Note: Utilizing Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate in Target-Based Screening Assays

Introduction to the Scaffold In the landscape of modern drug discovery, the identification of versatile, privileged scaffolds is critical for developing target-specific therapeutics. Methyl 5,6-dimethoxy-1-methyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In the landscape of modern drug discovery, the identification of versatile, privileged scaffolds is critical for developing target-specific therapeutics. Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1) represents a highly tractable indole core that has recently gained prominence in two distinct pharmacological domains: oncology (via Heme Oxygenase inhibition) and infectious disease (via eumelanin-inspired antimicrobials).

Because of its structural mimicry of both endogenous melanin monomers (like 5,6-dihydroxyindole-2-carboxylic acid, DHICA) and the hydrophobic anchoring regions of azole-based enzyme inhibitors, this specific indole-2-carboxylate serves as an ideal starting point for target-based screening assays. This guide details the mechanistic rationale and self-validating protocols for deploying this compound and its derivatives in in vitro screening cascades.

Application I: Heme Oxygenase (HO-1/HO-2) Inhibition Assays

Mechanistic Rationale & Causality

Heme oxygenase (HO) catalyzes the oxidative degradation of heme into biliverdin, carbon monoxide (CO), and free iron (Fe²⁺). Biliverdin is subsequently reduced to bilirubin. While HO-2 is constitutively expressed, the inducible isoform HO-1 is frequently overexpressed in various human malignancies, promoting tumor survival and chemoresistance. Consequently, selective HO-1 inhibition is a validated anticancer strategy [1].

Historically, metalloporphyrins were used as HO inhibitors, but their structural similarity to heme caused off-target inhibition of other heme-containing enzymes like Cytochrome P450s. To overcome this, non-porphyrin inhibitors were developed. Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate acts as a critical hydrophobic anchor. Crystallographic and structure-activity relationship (SAR) studies reveal a "double-clamp" binding mode: the indole core occupies the "eastern region" of the HO-1 binding pocket, coordinating with the heme ferrous iron, while its substituents project into the "western" hydrophobic pocket to dictate isozyme selectivity [1].

Protocol: Spectrophotometric Bilirubin Formation Assay

To quantify the inhibitory potency of the indole-2-carboxylate scaffold, a spectrophotometric assay measuring the formation of bilirubin is employed. The assay relies on the differential absorbance of bilirubin at 464 nm and 530 nm (ΔOD 464–530 nm) to eliminate baseline turbidity artifacts from the microsomal preparation.

Self-Validating Assay Design:

  • Enzyme Source: Rat spleen microsomes (rich in HO-1) and rat brain microsomes (rich in HO-2).

  • Positive Control: (a known potent, non-selective imidazole-based HO inhibitor).

  • Negative Control: Vehicle (DMSO) lacking the inhibitor to establish V_max.

  • Blank: Reaction mixture lacking NADPH (cofactor required for HO activity) to establish baseline absorbance.

Step-by-Step Methodology:

  • Preparation of Microsomes: Isolate microsomal fractions from rat spleen (HO-1) or brain (HO-2) via differential ultracentrifugation and resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture Assembly: In a 96-well UV-transparent microplate, combine:

    • Microsomal protein (0.5 mg/mL final concentration).

    • Hemin (20 µM) as the substrate.

    • Rat liver cytosol (2 mg/mL) as a source of biliverdin reductase.

    • MgCl₂ (2 mM) and Glucose-6-phosphate (2 mM).

  • Inhibitor Incubation: Add the indole-2-carboxylate derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate at 37°C for 10 minutes in the dark to allow equilibrium binding.

  • Reaction Initiation: Add NADPH (0.8 mM) to initiate the enzymatic cleavage of heme.

  • Incubation: Incubate the plate at 37°C for 15–30 minutes in the dark.

  • Termination & Readout: Stop the reaction by placing the plate on ice. Read the absorbance on a microplate reader at 464 nm and 530 nm.

  • Data Analysis: Calculate bilirubin concentration using an extinction coefficient of 40 mM⁻¹ cm⁻¹ for the ΔOD 464–530 nm. Plot fractional activity versus log[Inhibitor] to determine the IC₅₀.

Quantitative Data Summary
CompoundHO-1 IC₅₀ (µM)HO-2 IC₅₀ (µM)Selectivity Index (HO-2/HO-1)
Azalanstat (Control) 1.80 ± 0.201.50 ± 0.150.83 (Non-selective)
Indole Derivative (2c) 3.50 ± 0.40>50>14.2 (Highly HO-1 Selective)

Data derived from the evaluation of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate derivatives in microsomal assays [1].

Workflow Visualization

HO1_Assay N1 Microsomal Preparation (Rat Spleen/Brain) N2 Compound Incubation (Indole-2-carboxylate Scaffold) N1->N2 Add Inhibitor & Controls N3 Enzymatic Reaction (Heme + NADPH) N2->N3 Substrate Activation N4 Spectrophotometric Readout (ΔAbs 464-530 nm) N3->N4 Bilirubin Formation N5 Data Analysis (IC50 & Selectivity Index) N4->N5 Quantification

Workflow of the in vitro spectrophotometric HO-1 inhibition assay.

Application II: Eumelanin-Inspired Antimicrobial Screening

Mechanistic Rationale & Causality

Beyond oncology, the methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate scaffold is highly valued in antimicrobial drug discovery. Eumelanin—a natural pigment synthesized by microbes like Cryptococcus neoformans to protect against oxidative stress and host immune defenses—is composed of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomers [2].

By utilizing the dimethoxy-indole-2-carboxylate core as a structural mimic of DHICA, researchers can synthesize eumelanin-inspired antimicrobials. The causality of the synthetic design relies on halogenating the 4- and 7-positions of the core to create methyl 4,7-dibromo-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (DBI). This intermediate retains intrinsic antimicrobial activity and serves as a cross-coupling hub to attach quaternary ammonium-functionalized "arms," yielding compounds like EIPE-1. These derivatives act as membrane-active bactericidal and fungicidal agents that disrupt the cell wall and membrane integrity of multidrug-resistant pathogens [2][3].

Protocol: Broth Microdilution MIC & Cytotoxicity Counter-Screen

To evaluate the efficacy of these eumelanin-inspired derivatives, a Minimum Inhibitory Concentration (MIC) assay is performed alongside a mammalian cytotoxicity counter-screen. This ensures the observed biocidal activity is pathogen-specific rather than broadly toxic.

Self-Validating Assay Design:

  • Pathogens: Cryptococcus neoformans (fungal) and Methicillin-Resistant Staphylococcus aureus (MRSA) (bacterial).

  • Positive Controls: Amphotericin B (for fungi) and Methicillin/Gentamicin (for bacteria).

  • Counter-Screen: HeLa or HEK293 mammalian cell lines evaluated via MTT or Resazurin reduction assay to calculate the Therapeutic Index (TI).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. neoformans in RPMI-1640 medium (buffered with MOPS to pH 7.0) or MRSA in Mueller Hinton Broth (MHB). Standardize the inoculum to 1 × 10⁴ CFU/mL (fungi) or 5 × 10⁵ CFU/mL (bacteria).

  • Compound Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the synthesized EIPE-1 compound (derived from the indole-2-carboxylate core) ranging from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation & Incubation: Add the standardized microbial suspension to the compound wells. Incubate C. neoformans plates at 35°C for 48–72 hours, and MRSA plates at 37°C for 18–24 hours.

  • MIC Determination: Visually inspect the plates or read absorbance at 600 nm. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Cytotoxicity Counter-Screen: Seed HeLa cells (10⁴ cells/well) in DMEM + 10% FBS. Expose to the same concentration gradient of the compound for 24 hours. Add Resazurin dye, incubate for 4 hours, and measure fluorescence (Ex 560 nm / Em 590 nm) to determine the CC₅₀ (50% Cytotoxic Concentration).

Quantitative Data Summary
Strain / Cell LineEIPE-1 MIC/CC₅₀ (µg/mL)Control MIC (µg/mL)Control Drug
MRSA (Clinical Isolate) 16.0>64.0Methicillin
C. neoformans (H99) 3.1250.39 - 6.25Amphotericin B
HeLa Cells (Toxicity) CC₅₀ > 62.5N/AN/A

Data demonstrating the biocidal efficacy and therapeutic window of the indole-core derivative EIPE-1 [2][3].

Workflow Visualization

Antimicrobial_Screening N1 Indole Core Scaffold (CAS: 32045-07-1) N2 Halogenation (DBI) & Cross-Coupling N1->N2 Derivatization (4,7-positions) N3 EIPE-1 Synthesis (Eumelanin-Inspired) N2->N3 Functionalization N4 Broth Microdilution (C. neoformans / MRSA) N3->N4 MIC Determination N5 Mammalian Cytotoxicity (HeLa Counter-screen) N3->N5 Toxicity Profiling N6 Therapeutic Index Calculation N4->N6 N5->N6

Derivatization and biological screening pathway for eumelanin-inspired antimicrobials.

References

  • Floresta, G., Fallica, A. N., Patamia, V., Sorrenti, V., Greish, K., Rescifina, A., & Pittalà, V. (2021). "From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes." Pharmaceuticals, 14(12), 1289.[Link]

  • Adhikari, S., Essandoh, M. A., Starr, W. C., Sah, P., La Force, C. N., Eleshy, R. G., Lutter, E. I., Nelson, T. L., & Champlin, F. R. (2022). "Eumelanin-Inspired Antimicrobial with Biocidal Activity against Methicillin-Resistant Staphylococcus aureus." ACS Applied Bio Materials, 5(2), 545-551.[Link]

  • Conn, B. N., Lieberman, J. A., Chatman, P., Cotton, K., Essandoh, M. A., Ebqa'ai, M., Nelson, T. L., & Wozniak, K. L. (2024). "Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans." Frontiers in Microbiology, 14, 1339303.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing eumelanin-inspired indole cores and HO-1 inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing eumelanin-inspired indole cores and HO-1 inhibitors.

The synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is traditionally executed via a three-step sequence: a Knoevenagel-type condensation to form an azidoacrylate, a Hemetsberger-Knittel thermolysis to build the 1H-indole core, and a final N-methylation. While conceptually straightforward, minor deviations in environmental control or reagent quality can lead to catastrophic yield drops. This guide dissects the causality behind these failures and provides self-validating protocols to ensure synthetic success.

Synthetic Workflow Visualization

SynthesisPathway A 3,4-Dimethoxybenzaldehyde + Methyl azidoacetate B Methyl (Z)-2-azido-3- (3,4-dimethoxyphenyl)acrylate A->B NaOMe, MeOH -15°C to 0°C C Methyl 5,6-dimethoxy-1H- indole-2-carboxylate B->C Toluene Reflux (Thermolysis) D Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate C->D MeI, K2CO3 DMF, RT

Three-step synthesis workflow for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

Troubleshooting FAQs: Mechanistic Insights

Q1: My condensation of 3,4-dimethoxybenzaldehyde with methyl azidoacetate yields a complex mixture with low recovery of the azidoacrylate. What is going wrong? A: This failure is almost exclusively driven by the degradation of the sodium methoxide (NaOMe) base or poor thermal control.

  • Causality: Commercial NaOMe is highly hygroscopic and slowly degrades into sodium hydroxide (NaOH) upon exposure to ambient moisture. NaOH triggers the competitive saponification of the methyl azidoacetate or the resulting acrylate ester, producing water-soluble carboxylate salts that are permanently lost during the aqueous workup. Furthermore, the decomposition of the azide is exothermic; failing to maintain the reaction temperature strictly between -15 °C and 0 °C promotes premature, uncontrolled nitrogen extrusion[1].

  • Solution: Always use freshly prepared NaOMe (generated in situ by reacting clean sodium metal with anhydrous methanol) and maintain a strict sub-zero temperature during the dropwise addition[1].

Q2: During the thermolysis step in toluene, I obtain dark, tarry byproducts instead of the expected 1H-indole core. How can I suppress this degradation? A: The Hemetsberger-Knittel synthesis proceeds via the thermal extrusion of nitrogen gas to form a highly reactive singlet nitrene (or a 2H-azirine intermediate)[2].

  • Causality: If the concentration of the azidoacrylate in the solvent is too high, intermolecular cross-linking and polymerization of the nitrene intermediates kinetically outcompete the desired intramolecular C-H insertion required to close the indole ring.

  • Solution: Operate at high dilution (typically 0.05 M to 0.1 M in anhydrous toluene or xylene). Alternatively, transitioning from conventional reflux to microwave irradiation (e.g., 150 °C for 10-15 minutes) has been shown to drastically reduce residence time, thereby minimizing thermal degradation and improving the yield of the indole core[3].

Q3: My final N-methylation step using methyl iodide (MeI) and potassium carbonate (K₂CO₃) stalls at 50% conversion, and I observe a highly polar baseline spot on my TLC plate. Why? A: The highly polar baseline spot is the hydrolyzed carboxylic acid, resulting from solvent contamination.

  • Causality: The presence of adventitious water in the dimethylformamide (DMF) solvent reacts with K₂CO₃ to generate hydroxide ions (OH⁻). These hydroxide ions readily attack the C2-methyl ester, leading to saponification. Regarding the incomplete conversion: the C2-ester group withdraws electron density from the indole ring, lowering the pKa of the N-H bond to approximately 12-13. While K₂CO₃ is perfectly basic enough to deprotonate this specific N-H, water neutralizes the base and quenches the electrophilic MeI via hydrolysis.

  • Solution: Use strictly anhydrous DMF and finely powdered, oven-dried K₂CO₃. Seal the reaction vessel to prevent the evaporation of the volatile MeI (boiling point 42 °C). Under optimal anhydrous conditions, this step should reliably yield 95% of the target compound[4].

Standardized Self-Validating Protocol

To ensure reproducibility, follow this self-validating methodology for the critical N-methylation step. Every phase includes an analytical checkpoint to confirm chemical causality before proceeding.

Step 1: Deprotonation

  • Charge a flame-dried Schlenk flask with methyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to pre-form the indolyl anion.

    • Validation Checkpoint: The solution will adopt a slightly deeper yellow hue, indicating successful deprotonation.

Step 2: Electrophilic Trapping 4. Add methyl iodide (1.5 eq) dropwise via syringe. 5. Seal the flask tightly and stir at room temperature for 48 hours[4].

  • Validation Checkpoint (TLC): Elute a reaction aliquot in Hexanes/EtOAc (7:3). The starting material (N-H) will stain heavily with bromocresol green. The reaction is complete when the starting material spot is entirely consumed, replaced by a higher-Rf spot (the N-methylated product).

Step 3: Workup and Final Validation 6. Quench the reaction by pouring the mixture into ice-cold distilled water (5x the volume of DMF). 7. Filter the resulting pale yellow precipitate, wash with cold water, and dry under a high vacuum[4].

  • Final Validation Checkpoint (FTIR & NMR): Successful methylation is confirmed by the complete disappearance of the sharp N-H stretch (~3300 cm⁻¹) in the IR spectrum, and the emergence of a distinct N-CH₃ singlet at δ 3.99 ppm in the ¹H NMR spectrum[4].

Quantitative Data: N-Methylation Optimization

The table below summarizes the causality behind different reagent choices during the final N-methylation step, demonstrating why the K₂CO₃/DMF system is the gold standard.

Base SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Impurity Profile
K₂CO₃ (Anhydrous) DMF (Anhydrous) 25 48 95 Optimal; clean conversion, no ester hydrolysis[4].
NaH (60% dispersion)THF (Anhydrous)0 to 251282Faster deprotonation, but trace transesterification/dimerization observed due to excessive base strength.
K₂CO₃ (Technical grade)DMF (Wet)2548< 50High levels of polar baseline impurities (saponified carboxylic acid) due to hydroxide generation.
Cs₂CO₃Acetonitrile602488Good yield; however, elevated temperature promotes slight thermal degradation and discoloration.
References
  • Title: From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes Source: Pharmaceuticals (Basel) / PMC URL: [Link]

  • Title: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Source: Acta Crystallographica Section E / PMC URL: [Link]

  • Title: Hemetsberger indole synthesis Source: Wikipedia URL: [Link]

  • Title: Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of highly lipophilic indole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of highly lipophilic indole derivatives.

Diagnostic Overview: The Chemistry of Insolubility

Before troubleshooting, we must establish the chemical causality of the problem. Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a highly planar, hydrophobic molecule. Structural analysis reveals a completely neutral scaffold: the indole nitrogen is protected by a methyl group, the carboxylic acid is masked as a methyl ester, and the 5,6-positions are occupied by neutral methoxy ethers[1].

Because it lacks any ionizable protons or basic lone pairs available for protonation, the molecule remains uncharged across the entire physiological pH spectrum[2]. Consequently, traditional solubilization techniques like pH adjustment or salt formation will definitively fail[3]. To achieve workable aqueous concentrations, you must rely on lattice-disrupting or encapsulating technologies such as co-solvency or cyclodextrin complexation,[].

Frequently Asked Questions (FAQs)

Q1: I tried adjusting the pH of my aqueous buffer to pH 2.0 and pH 10.0, but the compound still won't dissolve. Why? A1: The compound lacks ionizable functional groups. Because it cannot be protonated or deprotonated within standard laboratory pH ranges, it remains completely neutral[1]. Solubility techniques relying on salt formation require a free amine or carboxylic acid[3]. You must pivot to methods that address neutral lipophilicity, such as host-guest complexation.

Q2: When I dilute my DMSO stock solution into cell culture media, it immediately crashes out as a cloudy suspension. How can I prevent this? A2: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO but practically insoluble in water. When the DMSO is diluted, the local thermodynamic activity of water rapidly increases, forcing the highly planar, hydrophobic indole rings to aggregate and crystallize[2]. Solution: Implement a "step-down" co-solvent system. Instead of directly injecting the DMSO stock into the aqueous media, first dilute it into an intermediate surfactant/polymer mixture (e.g., PEG-400), and then slowly add this mixture to the aqueous media under vigorous vortexing[5].

Q3: My downstream cell-based assay is highly sensitive to organic solvents like DMSO. What is the best solvent-free approach? A3: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[]. The planar indole core of your compound is an excellent geometric fit for the β-cyclodextrin cavity,[6]. This forms a water-soluble, non-covalent inclusion complex, completely avoiding the osmotic and cytotoxic penalties of co-solvents[].

Solubilization Strategy Workflow

SolubilityWorkflow Start Target: Solubilize Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate CheckIonizable Are there ionizable groups? (Check Structure) Start->CheckIonizable NoIonizable No Ionizable Groups (pH adjustment will fail) CheckIonizable->NoIonizable Confirmed by structure AssayTolerates Does the assay tolerate organic solvents/surfactants? NoIonizable->AssayTolerates Cosolvent Co-Solvent System (DMSO -> PEG400 -> Buffer) AssayTolerates->Cosolvent Yes (>0.5% DMSO allowed) Cyclodextrin Cyclodextrin Complexation (HP-β-CD in Buffer) AssayTolerates->Cyclodextrin No (Solvent-free needed) Evaluate Evaluate via UV-Vis/HPLC (Check for precipitation) Cosolvent->Evaluate Cyclodextrin->Evaluate Success Proceed to Assay Evaluate->Success Clear Solution Fail Nanoparticle / Milling Formulation Evaluate->Fail Precipitation occurs

Decision matrix for solubilizing non-ionizable indole derivatives based on assay constraints.

Quantitative Data: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Max ConcentrationDownstream Assay CompatibilityPros & Cons
Co-solvent System (DMSO / PEG-400)Reduces the dielectric constant of the aqueous media, lowering the energy barrier for dissolution.50 - 200 µg/mLLow (DMSO toxicity occurs >0.5% in many cell lines).Pros: Simple to prepare; immediate dissolution.Cons: Osmotic stress; high risk of solvent-shift precipitation upon further dilution[5],[2].
Cyclodextrin (HP-β-CD)Encapsulates the hydrophobic indole ring within a lipophilic cavity, presenting a hydrophilic exterior to the water.100 - 1000 µg/mLHigh (Biologically inert, avoids osmotic penalties).Pros: No organic solvents; protects compound from oxidation[].Cons: Requires optimization of molar ratios and overnight preparation.
Nanoparticle Suspension Drastically increases the surface area-to-volume ratio, maximizing the dissolution rate.> 1000 µg/mLMedium (Depends heavily on stabilizing surfactants used).Pros: Achieves extremely high apparent solubility.Cons: Requires specialized milling or sonication equipment[2].

Self-Validating Experimental Protocols

Protocol 1: Step-Down Co-Solvent Formulation

Purpose: To prevent solvent-shift precipitation when introducing the indole into aqueous media.

  • Primary Solubilization: Dissolve 10 mg of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in 100 µL of 100% DMSO to create a concentrated stock.

    • Causality: Pure DMSO completely disrupts the planar crystal lattice of the indole[2].

  • Intermediate Dilution: Add 400 µL of PEG-400 to the DMSO stock and vortex vigorously for 60 seconds.

    • Causality: PEG-400 acts as a transitional solvent, reducing the dielectric shock and preventing immediate nucleation when introduced to water[5].

  • Aqueous Integration: Dropwise, add the DMSO/PEG mixture into 9.5 mL of vigorously stirring aqueous buffer.

    • Causality: Dropwise addition under high shear prevents localized supersaturation, which is the primary kinetic driver of precipitation.

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. Measure the UV-Vis absorbance of the supernatant at ~290 nm (characteristic indole absorption). A linear correlation with your expected concentration curve confirms true solubilization rather than a suspended micro-precipitate.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Co-evaporation Method)

Purpose: To create a stable, solvent-free aqueous solution for sensitive in vitro or in vivo assays.

  • Host-Guest Mixing: Dissolve 1 molar equivalent of the indole compound in a minimal volume of ethanol. In a separate flask, dissolve 2 molar equivalents of HP-β-CD in purified water.

  • Complexation: Slowly add the ethanol solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C for 24 hours.

    • Causality: The elevated temperature and extended time provide the thermodynamic activation energy required for the hydrophobic indole to displace water molecules inside the cyclodextrin cavity,[6].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator, then lyophilize (freeze-dry) the remaining aqueous solution.

    • Causality: Removing the organic solvent forces the chemical equilibrium entirely toward the inclusion complex[].

  • Validation Checkpoint: Reconstitute the lyophilized powder in pure water. Perform Phase-Solubility Analysis via HPLC. A clear solution with a linear increase in detected compound concentration relative to the HP-β-CD concentration confirms a successful 1:1 or 1:2 stoichiometric inclusion complex.

References

  • [3] Strategies to address low drug solubility in discovery and development | PubMed (NIH) |

  • [5] The Solubility–Permeability Interplay When Using Cosolvents for Solubilization | ACS Publications |

  • Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group | JOCPR |

  • [2] Technical Support Center: Overcoming Poor Solubility of Indole Intermediates | Benchchem |

  • [] Cyclodextrin Solutions for API Solubility Boost | BOC Sciences |

  • [1] From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes | PMC (NIH) |

  • [6] Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications | MDPI |

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges with the purification of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists facing challenges with the purification of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. The unique electronic properties of this substituted indole demand a nuanced approach to column chromatography to achieve high purity and yield. This document provides in-depth, experience-driven answers to common problems and outlines robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate on silica gel?

The main challenges stem from the core indole structure, which is modified by several functional groups. The 5,6-dimethoxy groups are strongly electron-donating, making the indole ring electron-rich. This increased electron density can make the compound sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or irreversible adsorption.[1][2] While the indole nitrogen is methylated, which prevents some hydrogen bonding interactions, the molecule retains basic character that can lead to strong, undesirable interactions with acidic silanol groups on the silica surface, causing peak tailing.[1][3]

Q2: How should I select the stationary phase? Is standard silica gel always the best choice?

While silica gel is the most common stationary phase, it may not be optimal for this specific compound without modification.[1]

  • Silica Gel (Standard Grade): This is the default choice and can be successful, but you must be vigilant for tailing and potential degradation. It is crucial to co-spot a TLC plate with your starting material and the purified sample to check for new, lower Rf spots that would indicate decomposition.[1]

  • Deactivated (Neutralized) Silica Gel: This is a highly recommended alternative. By pre-treating the silica gel with a basic modifier like triethylamine (TEA), the acidic silanol groups are neutralized.[1][2] This minimizes the strong interactions that cause tailing and reduces the risk of acid-catalyzed decomposition.

  • Alumina (Neutral or Basic): Alumina is a valuable alternative for acid-sensitive compounds.[1][2] Neutral or basic alumina can provide excellent separation without the risk of degradation associated with silica. TLC trials on alumina plates should be conducted to verify its suitability.

Q3: What is the best strategy for developing an effective mobile phase (eluent)?

Mobile phase selection is paramount and must be guided by systematic Thin-Layer Chromatography (TLC) analysis.[1] The goal is to find a solvent system where the target compound has an Rf (retention factor) between 0.2 and 0.4, as this typically provides the best separation on a column.[1]

A common starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][4]

Solvent System ClassRecommended Starting Ratios (v/v)Notes
Standard Polarity Hexane:Ethyl Acetate (9:1, 4:1, 7:3)The most common and often successful system. Adjust ratios to achieve the target Rf.[4]
Alternative Selectivity Dichloromethane:Ethyl Acetate or Dichloromethane:MethanolDichloromethane can offer different selectivity compared to hexane systems.[1][5] Use methanol sparingly (e.g., 1-5%) for more polar impurities.[4][6]
For Tailing Issues Add 0.5-1.0% Triethylamine (TEA) to the chosen system.If tailing is observed on the TLC plate, adding a small amount of a basic modifier like TEA is critical to achieving sharp bands.[1][2]
Q4: My compound is a white or off-white solid. How can I visualize it during chromatography?

Since the compound is likely colorless, several visualization techniques are necessary for monitoring both TLC plates and column fractions.[1]

  • UV Light (254 nm): This is the primary, non-destructive method. The indole ring is strongly UV-active and will appear as a dark purple spot on a fluorescent TLC plate (e.g., F254).[1] This should be your first method of visualization.

  • Chemical Stains (Destructive): After UV visualization, a chemical stain can provide confirmation and detect UV-inactive impurities.

    • p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups, often producing a range of colors upon heating.[1]

    • Potassium Permanganate (KMnO₄) Stain: A universal stain for compounds that can be oxidized. It appears as yellow-brown spots on a purple background.[1]

    • Ehrlich's Reagent: This stain is highly specific for indoles, typically yielding blue or purple spots, providing definitive confirmation that the spot is your target compound class.[1]

Troubleshooting Guide: From Tailing Peaks to Low Yield

G start Start: TLC/Column Issue Observed tailing Problem: Streaking or Tailing? start->tailing poor_sep Problem: Poor Separation? tailing->poor_sep No add_tea Solution: Add 0.5-1% TEA to eluent. tailing->add_tea Yes no_elution Problem: No Elution / Low Recovery? poor_sep->no_elution No optimize_solvent Solution: Test different solvent systems (e.g., DCM/EtOAc). poor_sep->optimize_solvent Yes increase_polarity Solution: Increase eluent polarity significantly (e.g., add 5-10% MeOH). no_elution->increase_polarity Yes end End: Problem Resolved no_elution->end No use_deactivated Solution: Use deactivated silica or neutral alumina. add_tea->use_deactivated If tailing persists use_deactivated->poor_sep run_gradient Solution: Run a shallow solvent gradient. optimize_solvent->run_gradient If still poor check_loading Solution: Reduce sample load (Target 1:50 sample:silica ratio). run_gradient->check_loading Consider as parallel cause check_loading->no_elution check_stability Solution: Perform 2D TLC to check for decomposition. increase_polarity->check_stability If still low recovery check_stability->end

ProblemProbable Cause(s)Recommended Solutions & Explanations
Streaking / Tailing Interaction with Acidic Silica: The most likely cause. The electron-rich indole interacts too strongly with acidic silanol (Si-OH) groups on the silica surface.[1][2]1. Add a Basic Modifier: Incorporate 0.5-1.0% triethylamine (TEA) into your eluent. TEA is a base that neutralizes the acidic sites on the silica, preventing the strong interaction and allowing your compound to travel in a sharp band.[1][2]2. Use Deactivated Silica/Alumina: If tailing persists, switch to a less acidic stationary phase like neutral alumina or use silica that has been pre-treated with a base (See Protocol 3).[1][2]
Poor Separation Suboptimal Mobile Phase: The chosen solvent system lacks the selectivity to differentiate between your product and a structurally similar impurity.[1]1. Optimize Solvent System: Conduct further TLC trials with different solvent families. For example, if Hexane:Ethyl Acetate fails, try Dichloromethane:Methanol. The change in solvent properties can dramatically alter selectivity.[1][6]2. Run a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the column run. A shallow gradient can effectively resolve compounds with very close Rf values.[1][5]
Low or No Recovery 1. Irreversible Adsorption/Decomposition: The compound is either permanently stuck to the acidic sites on the column or is degrading.[1][3]2. Insufficiently Polar Eluent: The mobile phase is not strong enough to move the compound down the column.[1]1. Test for Stability: Before running the column, perform a 2D TLC test (See Protocol 4) to see if the compound is stable on silica. If not, you must use deactivated silica or alumina.[1]2. Flush the Column: If the compound is stable but not eluting, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to recover your material.[1][4][6]

Experimental Protocols

Protocol 1: Workflow for Purification

This protocol outlines the complete, self-validating workflow from initial analysis to final product isolation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Separation & Collection cluster_3 Phase 4: Analysis & Isolation tlc 1. TLC Analysis - Test various solvent systems - Aim for Rf 0.2-0.4 - Add 0.5% TEA if tailing occurs stability 2. Stability Check (2D TLC) - Spot compound, run TLC - Rotate 90°, run again - Check for off-diagonal spots tlc->stability packing 3. Pack Column (Wet Slurry) - Slurry silica in non-polar solvent - Pour and compact gently - Add layer of sand on top stability->packing equilibration 4. Equilibrate Column - Run 2-3 column volumes of starting eluent through the packed silica packing->equilibration loading 5. Load Sample - Dissolve crude in minimal DCM - Adsorb onto small amount of silica (dry loading) - Carefully add to top of column equilibration->loading elution 6. Elute Column - Run solvent(s) through column - Collect fractions (e.g., 10-20 mL each) loading->elution analyze 7. Analyze Fractions - Spot every 2-3 fractions on a TLC plate - Visualize with UV and stain elution->analyze combine 8. Combine & Evaporate - Combine pure fractions - Remove solvent via rotary evaporation analyze->combine

Protocol 2: Deactivation of Silica Gel[1][2]

This procedure neutralizes the acidic surface of silica gel, making it suitable for acid-sensitive compounds.

  • Prepare Slurry: In a beaker, prepare a slurry of your required amount of silica gel in the least polar solvent you plan to use for your chromatography (e.g., hexanes).

  • Add Base: Add triethylamine (TEA) to the slurry to a final concentration of 1-2% by volume (e.g., add 1-2 mL of TEA for every 99-98 mL of solvent).

  • Stir: Stir the slurry gently for 5-10 minutes.

  • Pack Column: Pack the column using this basic slurry as you would for a standard wet packing.

  • Equilibrate: Run 2-3 column volumes of your starting mobile phase (which should also contain 0.5-1.0% TEA) through the column before loading your sample. The column is now considered "deactivated."

Protocol 3: 2D TLC for Stability Analysis[1]

This is a critical diagnostic test to determine if your compound is decomposing on the silica gel.

  • Spot Plate: Take a square TLC plate. Lightly spot your crude material in one corner, approximately 1.5 cm from each edge.

  • First Elution: Develop the plate using your chosen eluent system. After development, remove the plate and dry it thoroughly with a heat gun or in a vacuum chamber.

  • Rotate: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom, acting as a new baseline.

  • Second Elution: Develop the plate again using the exact same eluent system.

  • Visualize: Dry the plate and visualize it under UV light.

    • Interpretation: If the compound is stable, you will see all spots aligned perfectly on the 45-degree diagonal. If new spots appear that are off-diagonal, it indicates that the compound decomposed during its time on the silica plate, and a deactivated stationary phase is necessary.

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Purification challenges of polar indole alkaloids by column chrom
  • Ehmann, A. (1977). The van Urk-Salkowski reagent - a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chrom
  • How can I select the solvent system for column chromatography? (2015).
  • This journal is © The Royal Society of Chemistry 2025. The Royal Society of Chemistry.
  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Column Chromatography and Rel
  • An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enol
  • Methyl 5,6-dimethoxy-1H-indole-2-carboxyl
  • Cis-3-Azido-2-Methoxyindolines as Safe and Stable Precursors to Overcome the Instability of Fleeting 3-Azidoindoles SUPPORTING I. Rsc.org.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Technical Support Center: Purification of Indole Compounds by Column Chrom

Sources

Optimization

optimizing esterification conditions for 5,6-dimethoxyindole derivatives

Troubleshooting & Optimization: Esterification of 5,6-Dimethoxyindole Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Optimization: Esterification of 5,6-Dimethoxyindole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in indole functionalization. The 5,6-dimethoxyindole scaffold is a highly valuable pharmacophore, but its electron-rich nature makes it notoriously sensitive to standard reaction conditions.

This guide is designed to troubleshoot common esterification failures, explain the mechanistic causality behind these issues, and provide self-validating protocols to ensure reproducible success in your drug development workflows.

Troubleshooting & FAQs

Q1: Why does my 5,6-dimethoxyindole substrate degrade into a black tar under standard Fischer esterification conditions? A1: This is a classic case of acid-catalyzed degradation. The two methoxy groups at the 5 and 6 positions strongly donate electron density into the indole ring via resonance, significantly elevating the Highest Occupied Molecular Orbital (HOMO) energy. Under the highly acidic conditions of a Fischer esterification (e.g., refluxing with H 2​ SO 4​ in methanol), the electron-rich C3 position of the indole is rapidly protonated. This creates a highly reactive electrophile that attacks other indole molecules, leading to irreversible dimerization and subsequent polymerization (). Causality: Strong acids destroy electron-rich indoles; strictly mild or pH-neutral conditions are mandatory.

Q2: What is the optimal, field-proven method for esterifying 5,6-dimethoxyindole-2-carboxylic acid? A2: The [Steglich esterification[1]]([Link]) is the gold standard for this substrate. By utilizing a carbodiimide coupling reagent—such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)—alongside a catalytic amount of 4-dimethylaminopyridine (DMAP), you can achieve quantitative conversion at room temperature. This method completely bypasses the need for acidic catalysts, preserving the integrity of the indole ring ([Steglich Esterification Mechanisms[2]]([Link])).

Q3: During Steglich esterification, I am observing a significant accumulation of an inactive byproduct and low ester yields. What is happening? A3: You are observing the formation of an N-acylurea byproduct. During the reaction, the carboxylic acid and EDC form an O-acylisourea intermediate. If the nucleophilic attack by your alcohol is sterically hindered or slow, this intermediate undergoes a spontaneous 1,3-rearrangement into a dead-end N-acylurea. Solution: Ensure you are using a sufficient catalytic load of DMAP (typically 5–10 mol%). DMAP acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active ester"). This active ester cannot undergo the 1,3-rearrangement and rapidly reacts with the alcohol to form the desired product ().

Q4: Can I use alkyl halides and a base (e.g., K 2​ CO 3​ /DMF) instead of carbodiimide coupling? A4: Yes, but with significant caveats. While reacting an alkyl halide with a mild base is an effective, acid-free alternative, the indole N-H proton is slightly acidic (pKa ~16). If you use an excess of base or elevated temperatures, you risk competitive N-alkylation. To create a self-validating, fail-safe system, you must either pre-protect the indole nitrogen (e.g., with a Boc group) or strictly control the stoichiometry (1.0 eq base) and temperature to kinetically favor the more nucleophilic carboxylate.

Mechanistic & Workflow Visualizations

EsterificationLogic Start 5,6-Dimethoxyindole Carboxylic Acid AcidCheck Is the substrate acid-sensitive? Start->AcidCheck Fischer Fischer Esterification (H2SO4, MeOH) AcidCheck->Fischer No (Standard) Mild Select Mild Conditions AcidCheck->Mild Yes (Indoles) Degradation Polymerization & Ring Degradation Fischer->Degradation Fails for Indoles Steglich Steglich Esterification (EDC, DMAP, ROH) Mild->Steglich AlkylHalide Alkyl Halide + Base (R-X, K2CO3) Mild->AlkylHalide Success High Yield Ester Steglich->Success DMAP Catalyzed N_NH_Check Is Indole N-H Protected? AlkylHalide->N_NH_Check N_Alkylation Risk of N-Alkylation N_NH_Check->N_Alkylation No N_NH_Check->Success Yes

Logical selection workflow for esterifying acid-sensitive indole derivatives.

SteglichMechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Coupling N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow ROH addition) ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster + DMAP (Fast) Product Desired Ester + Urea ActiveEster->Product + ROH DMAP_Recycle DMAP Catalyst ActiveEster->DMAP_Recycle DMAP Release DMAP_Recycle->O_Acyl

Mechanistic role of DMAP in preventing N-acylurea formation during coupling.

Quantitative Data: Esterification Methods Comparison

To assist in protocol selection, the following table summarizes the expected outcomes when applying different esterification methodologies to 5,6-dimethoxyindole-2-carboxylic acid to yield products such as.

MethodReagentsTemperatureTypical YieldByproducts / Risks
Fischer Esterification H 2​ SO 4​ (cat.), ROHReflux (65°C+)< 10%Extensive polymerization, black tar formation.
Classic Steglich DCC, DMAP (10 mol%), ROH0°C to RT80 - 90%Dicyclohexylurea (DCU) precipitation; requires filtration.
Modified Steglich EDC·HCl, DMAP (10 mol%), ROH0°C to RT85 - 95% Water-soluble urea; simple aqueous workup.
Alkyl Halide R-X, K 2​ CO 3​ , DMFRT to 40°C60 - 75%High risk of N-alkylation if indole N-H is unprotected.
Self-Validating Experimental Protocol

Modified Steglich Esterification of 5,6-Dimethoxyindole-2-carboxylic acid

This protocol utilizes EDC·HCl over DCC to ensure a self-validating, homogeneous aqueous workup. EDC produces a water-soluble urea byproduct, eliminating the tedious filtration steps associated with DCC.

Step 1: Preparation & Inert Atmosphere In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxyindole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ ) to achieve a 0.1 M concentration. Purge the flask with nitrogen (N 2​ ) to prevent oxidative degradation of the electron-rich indole.

Step 2: Reagent Addition & Thermal Control Add the target alcohol (e.g., anhydrous ethanol, 1.5 eq) and DMAP (0.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality Check: Cooling the mixture prior to coupling agent addition suppresses exothermic side reactions and kinetically favors the formation of the DMAP-active ester over the N-acylurea rearrangement.

Step 3: Activation Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

Step 4: Reaction Monitoring (Self-Validation) Stir at room temperature for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. Self-Validation: The highly conjugated 5,6-dimethoxyindole core is strongly UV-active (254 nm). The complete disappearance of the baseline carboxylic acid spot and the appearance of a higher-R f​ ester spot confirms successful conversion.

Step 5: Selective Aqueous Workup Dilute the reaction mixture with additional CH 2​ Cl 2​ . Transfer to a separatory funnel and wash sequentially with:

  • 10% Aqueous Citric Acid (2x): Crucial Step. Citric acid is a mild acid that effectively protonates and removes DMAP and the EDC-urea byproduct into the aqueous layer without being strong enough to trigger indole polymerization. Do not use HCl.

  • Saturated Aqueous NaHCO 3​ (1x): Neutralizes any residual citric acid and removes unreacted starting material.

  • Brine (1x): Removes residual water from the organic phase.

Step 6: Isolation Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude product is typically >95% pure, but can be further purified via flash column chromatography if analytical-grade purity is required.

References
  • Synthesis of 5,6-Dimethoxyindole-3-propionic Acids and 6,7-Dimethoxy-3,4-dihydrocarbostyrils, by Reduction of Nitrocompounds - ACS Publications -

  • Steglich Esterification - Organic Chemistry Portal -

  • Steglich esterification - Wikipedia -

  • Esterification of Carboxylic Acids with Alcohols - Organic Syntheses -

  • 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester - Angene Chemical -

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylation of Indole-2-carboxylates

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult on the N-methylation of indole-2-carboxylates—a critical transformation in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult on the N-methylation of indole-2-carboxylates—a critical transformation in drug discovery and alkaloid synthesis. While seemingly straightforward, this reaction is notoriously prone to side reactions such as ester hydrolysis, transesterification, and C3-alkylation.

This guide provides a mechanistic deep dive into these issues, backed by validated, self-correcting protocols to ensure high chemoselectivity and yield.

Workflow Diagnostics

Before adjusting your reaction parameters, consult the decision tree below to identify where your current methodology may be introducing side products.

G Start Indole-2-carboxylate N-Methylation Base Base & Solvent Selection Start->Base Path1 NaH in DMF/THF (Strong Base, Aprotic) Base->Path1 Path2 K2CO3 in MeOH/EtOH (Mild Base, Protic) Base->Path2 Path3 K2CO3 in DMF (Mild Base, Aprotic) Base->Path3 Agent1 MeI (1.05 eq) 0°C to RT Path1->Agent1 Side1 Side Product: Transesterification & Hydrolysis Path2->Side1 Nucleophilic attack by solvent Path3->Agent1 Agent2 Dimethyl Carbonate (DMC) Reflux (~130°C) Path3->Agent2 Side2 Side Product: C3-Alkylation Agent1->Side2 Excess MeI or High Temp Success1 High Yield N-Methylation (Standard) Agent1->Success1 Controlled Conditions Success2 High Yield N-Methylation (Green Chemistry) Agent2->Success2 Highly Chemoselective

Troubleshooting workflow for chemoselective N-methylation of indole-2-carboxylates.

Deep Dive FAQs & Mechanistic Troubleshooting

Q1: Why am I observing transesterification or ester hydrolysis instead of pure N-methylation? A1: This is a classic solvent-base incompatibility issue. If you are methylating an ethyl indole-2-carboxylate using a base like K₂CO₃ in a protic solvent like methanol (MeOH), you generate methoxide ions in situ. Because the indole nitrogen is less nucleophilic than these alkoxides, the methoxide attacks the electrophilic C2-carboxylate carbonyl, causing (converting your ethyl ester to a methyl ester)[1]. Furthermore, if trace water is present, hydroxide ions will rapidly hydrolyze the ester into an indole-2-carboxylic acid side product. The Fix: Strictly utilize anhydrous, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]. These solvents effectively solvate the base's counter-cation (e.g., Na⁺ or K⁺), leaving the indole nitrogen anion exposed and highly nucleophilic without introducing competing nucleophiles.

Q2: My LC-MS shows a +14 Da mass shift beyond the desired product. How do I prevent over-alkylation at the C3 position? A2: A +28 Da total mass shift from the starting material (or +14 Da from the N-methylated product) indicates dialkylation, specifically at the C3 position. The deprotonated indole is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the "harder" nucleophilic site, while the C3 carbon is "softer" but possesses significant electron density. When using highly reactive, unhindered electrophiles like Methyl Iodide (MeI) at (>80 °C) or in excess, the reaction loses kinetic control, allowing the C3 position to attack the methylating agent after the nitrogen has been alkylated[1]. The Fix: Maintain strict stoichiometric control (1.05 to 1.1 equivalents of MeI) and keep the reaction temperature between 0 °C and room temperature.

Q3: Methyl Iodide (MeI) is highly toxic and volatile. Is there a greener, highly chemoselective alternative? A3: Yes. has emerged as an environmentally benign, less toxic alternative for the N-methylation of indoles[2]. When reacted with indole-2-carboxylates in the presence of K₂CO₃ in dry DMF at reflux (~130 °C), DMC acts as a highly selective methylating agent. Because of its lower reactivity at moderate temperatures compared to methyl halides, it requires thermal activation, but it and avoids the generation of toxic halide waste[2].

Quantitative Data & Condition Comparison

To guide your experimental design, the following table summarizes how different variable combinations impact chemoselectivity and yield.

Reaction ConditionBaseSolventAlkylating AgentMajor Side ProductsExpected YieldChemoselectivity
Protic / Mild Base K₂CO₃MeOH / EtOHMeITransesterification, Hydrolysis< 50%Poor
Aprotic / Strong Base NaHDMF (Dry)MeIC3-Alkylation (if excess MeI)85–95%Good
Aprotic / Mild Base K₂CO₃DMF (Dry)MeIUnreacted starting material70–80%Moderate
Green / Mild Base K₂CO₃DMF (Dry)DMCNone (Highly selective)> 90%Excellent
Validated Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below include built-in checkpoints so you can confirm the reaction is proceeding correctly at each stage.

Protocol A: Standard Kinetic N-Methylation (NaH / MeI)

Best for rapid synthesis when handling toxic reagents is acceptable.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling (typically after 15–30 minutes) indicates complete deprotonation, validating that the localized indole anion is ready for electrophilic attack.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.05 eq). Do not exceed 1.1 eq to prevent C3-alkylation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Green Chemoselective N-Methylation (K₂CO₃ / DMC)

Best for scale-up, safety, and absolute avoidance of C3-alkylation[2][3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix the indole-2-carboxylate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and Dimethyl Carbonate (DMC, 3.0 eq) in dry DMF.

  • Thermal Activation: Heat the reaction mixture to reflux (approximately 130 °C) under an inert atmosphere.

    • Validation Checkpoint: Monitor the reaction via TLC after 1 hour. DMC requires elevated temperatures to overcome its activation energy barrier; a lack of product formation at 80 °C is expected and confirms the reagent hasn't degraded, simply that full reflux is required.

  • Reaction: Maintain reflux for 3.5 to 5 hours until starting material is consumed.

  • Workup: Cool the reaction mixture to ~3 °C in an ice bath. Slowly add ice-cold water (approx. 20 mL per gram of starting material).

    • Validation Checkpoint: The highly pure N-methylated product will precipitate directly out of the aqueous DMF mixture as a pale solid[2].

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum at 45 °C for 24 hours.

References
  • Title: A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: Molecules (MDPI) URL: [Link]

  • Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters (ACS Publications) / PMC URL: [Link]

Sources

Optimization

optimizing mobile phase for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate LC-MS

Focus Analyte: Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Pharmacokinetics (DMPK) Scientists Welcome to the Advanced Troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Pharmacokinetics (DMPK) Scientists

Welcome to the Advanced Troubleshooting Center. Analyzing highly substituted, lipophilic indole derivatives presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide synthesizes mechanistic chemical principles with field-proven methodologies to help you optimize your mobile phase, suppress erratic ionization, and build a self-validating analytical workflow.

Part 1: Mechanistic Workflow & Causality

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (Exact Mass: ~249.10 Da) is a highly neutral molecule. The indole nitrogen is sterically hindered by an N -methyl group and electronically deactivated by the aromatic ring and the adjacent electron-withdrawing methyl ester[1]. Consequently, it lacks a strong basic site for protonation, leading to poor [M+H]+ generation in standard acidic mobile phases.

To achieve high sensitivity, we must abandon the pursuit of protonation and instead engineer the mobile phase to drive controlled adduct formation .

Workflow N1 Analyte: Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate N2 Ionization Challenge: Lack of basic amine sites N1->N2 N3 Mobile Phase Optimization N2->N3 N4 0.1% Formic Acid (FA) only N3->N4 N5 10 mM Ammonium Formate + 0.1% FA N3->N5 N6 Outcome: Erratic [M+Na]+ Poor MS/MS N4->N6 N7 Outcome: Stable[M+NH4]+ High Sensitivity N5->N7

Decision tree for mobile phase additive selection in ESI+ LC-MS.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my [M+H]+ signal (m/z 250.1) nearly undetectable when using 0.1% Formic Acid in Water/Acetonitrile? A1: The causality lies in the analyte's low gas-phase proton affinity. Because the molecule is neutral and lipophilic, standard 0.1% Formic Acid (FA) fails to efficiently protonate it. Instead, the molecule acts as a scavenger for trace ambient cations (like Na+ or K+ ) in the ESI source, splitting your ion current across multiple unpredictable adducts. As shown in studies regarding 2, relying on default acidic mobile phases for neutral compounds is a primary cause of sensitivity loss[2].

Q2: How do I eliminate erratic sodium [M+Na]+ (m/z 272.1) adducts and stabilize my signal? A2: Sodium adducts are notoriously difficult to fragment in the collision cell, leading to poor Multiple Reaction Monitoring (MRM) sensitivity[3]. To suppress [M+Na]+ , you must intentionally introduce a competing, volatile cation in vast excess. By adding 10 mM Ammonium Formate to your mobile phase, you force the analyte to form a stable ammonium adduct [M+NH4​]+ (m/z 267.1). The ammonium ion acts as a predictable charge carrier, suppressing sodium adducts and increasing run-to-run reproducibility[4].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: For this specific indole ester, Methanol is highly recommended . Acetonitrile is aprotic and frequently exacerbates sodium adduct formation while suppressing ionization of neutral lipids and indoles[2]. Methanol is a protic solvent that provides a superior desolvation environment for ammonium adducts, yielding sharper chromatographic peaks and higher MS signal intensity for lipophilic compounds[5].

Part 3: Quantitative Data Presentation

The following table summarizes the empirical causality of different mobile phase modifiers on the ionization behavior of neutral indole esters.

Mobile Phase Additive (Aqueous & Organic)Dominant Precursor IonSignal IntensityMS/MS FragmentationMethod Suitability
0.1% Formic Acid (FA) [M+H]+ & [M+Na]+ Low / SplitPoor (Na+ resists CID)Not Recommended
10 mM Ammonium Acetate [M+NH4​]+ ModerateGoodAcceptable
10 mM Ammonium Formate + 0.1% FA [M+NH4​]+ (m/z 267.1) High / Stable Excellent Optimal
0.01% Trifluoroacetic Acid (TFA) [M+H]+ Very LowN/A (Ion Suppression)Not Recommended

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following Standard Operating Procedure (SOP) is designed as a self-validating system . It includes internal checks to ensure the mobile phase chemistry is functioning exactly as intended.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): LC-MS grade Water containing 10 mM Ammonium Formate and 0.1% Formic Acid. (Mechanism: Buffers the pH ~3.5 while providing abundant NH4+​ donors[6].)

  • Mobile Phase B (Organic): LC-MS grade Methanol containing 10 mM Ammonium Formate and 0.1% Formic Acid. (Mechanism: Ensures constant ionic strength across the gradient to prevent baseline drift[7].)

Step 2: Chromatographic Gradient (C18 Column)

Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • 0.0 - 0.5 min: Hold at 10% B.

  • 0.5 - 3.0 min: Linear ramp to 95% B. (Analyte will elute late due to dimethoxy and methyl ester lipophilicity).

  • 3.0 - 4.0 min: Hold at 95% B to wash column.

  • 4.0 - 5.0 min: Return to 10% B and equilibrate.

Step 3: Mass Spectrometry (ESI+) Optimization

Tune the triple quadrupole MS using the [M+NH4​]+ precursor.

  • Precursor Ion: m/z 267.1

  • Primary Product Ion (Quantifier): m/z 250.1 (Loss of NH3​ , yielding the protonated core).

  • Secondary Product Ion (Qualifier): m/z 218.1 (Subsequent loss of methanol from the ester group).

Step 4: System Self-Validation Check (Critical)

Before running biological or synthetic samples, inject a 100 ng/mL standard and perform a full MS1 scan (m/z 150 - 400).

  • Validation Criteria: Calculate the intensity ratio of [M+Na]+ (m/z 272.1) to [M+NH4​]+ (m/z 267.1).

  • Pass: Ratio is < 0.1 . This validates that the ammonium formate concentration is sufficient, sodium is successfully suppressed, and the method is rugged[3].

  • Fail: Ratio is > 0.1. Troubleshooting: Check solvents for sodium contamination, replace glassware, or slightly increase ammonium formate to 15 mM.

References

  • Impact of Mobile Phase Additives on LC-MS Sensitivity MilliporeSigma
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics PMC / MDPI
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes PMC
  • Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry Analyst (RSC Publishing)
  • Induced Chemical Ionization on Adduct Formation in ESI/IMS Leibniz University Hannover
  • Adduct Formation in ESI/MS by Mobile Phase Additives PubMed
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics MDPI

Sources

Reference Data & Comparative Studies

Validation

The "Magic Methyl" Effect: A Comparative Guide to Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate and Its Unmethylated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Among its many derivatives, indole-2-carboxylates have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparison of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate and its unmethylated indole analogs, exploring how a subtle structural change—the addition of a methyl group—can profoundly impact biological activity.

The Significance of Methylation: More Than Just a Structural Tweak

The "magic methyl" effect is a well-documented phenomenon in drug discovery, where the addition of a methyl group to a lead compound can dramatically alter its pharmacokinetic and pharmacodynamic properties.[4] This seemingly minor modification can influence a molecule's conformation, lipophilicity, and metabolic stability, often leading to enhanced potency and a more favorable drug profile.[4] In the context of indole-2-carboxylates, N-methylation (at the 1-position of the indole ring) and O-methylation (of hydroxyl groups on the benzene ring) are key modifications that distinguish methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate from its unmethylated counterparts.

Structural and Physicochemical Properties: A Tale of Two Analogs

The core difference between methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate and its unmethylated analogs lies in the presence of a methyl group at the N1 position of the indole ring and methoxy groups at the C5 and C6 positions.

Table 1: Physicochemical Properties of Methylated vs. Unmethylated Indole Analogs

PropertyMethyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylateUnmethylated Indole-2-carboxylate (General)Impact of Methylation
Molecular Formula C12H13NO4[5]VariesIncreased carbon and hydrogen content
Molecular Weight 235.23 g/mol [1]LowerIncreased molecular weight
Lipophilicity (LogP) HigherLowerIncreased lipophilicity, potentially enhancing membrane permeability[4]
Hydrogen Bonding N1 position is a hydrogen bond acceptorN1 position is a hydrogen bond donorLoss of hydrogen bond donor capability at N1, which can affect receptor interactions[6]
Conformation Methyl group can restrict rotation around the N-C bond, influencing the overall conformation[4]More conformational flexibilityReduced conformational entropy, potentially leading to higher binding affinity[4]

The methylation at the N1 position removes the hydrogen bond donating capability of the indole nitrogen, a modification that can significantly alter how the molecule interacts with its biological target.[6] Furthermore, the increased lipophilicity imparted by the methyl and methoxy groups can enhance the molecule's ability to cross cellular membranes, a critical factor for bioavailability.[4]

Synthesis Strategies: Building the Indole Core

The synthesis of these indole derivatives often involves multi-step procedures. A common route to 5,6-dimethoxyindole-2-carboxylates involves the reaction of a substituted benzaldehyde with an isocyanoacetate, followed by cyclization.[7] N-methylation can then be achieved through various methods, though direct methylation of the indole nitrogen can be challenging due to the potential for C-alkylation.[8] A more controlled approach often involves deprotonation of the nitrogen with a strong base followed by reaction with a methylating agent.[8]

Synthesis_Workflow cluster_unmethylated Unmethylated Analog Synthesis cluster_methylated N-Methylation A Substituted Benzaldehyde C Cyclization A->C B Isocyanoacetate B->C D 5,6-dimethoxy-1H-indole-2-carboxylate C->D E 5,6-dimethoxy-1H-indole-2-carboxylate H Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate E->H F Strong Base (e.g., NaH) F->H G Methylating Agent (e.g., CH3I) G->H Binding_Assay_Workflow A Prepare serial dilutions of test compounds B Incubate cell membranes, radioligand, and test compounds A->B C Separate bound and free ligand by filtration B->C D Wash filters C->D E Measure radioactivity D->E F Determine IC50 and calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

Cell-Based Functional Assay (e.g., Cytotoxicity Assay)

This assay assesses the effect of a compound on cell viability and proliferation. The MTT assay is a common colorimetric assay for this purpose. [9] Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7) [9]* Cell culture medium and supplements

  • Test compounds (methylated and unmethylated analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value from the dose-response curve.

Conclusion: The Devil is in the Details

The comparison between methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate and its unmethylated analogs highlights the profound impact of subtle structural modifications in drug design. The "magic methyl" effect, through its influence on lipophilicity, conformation, and hydrogen bonding capabilities, can significantly enhance the biological activity of a lead compound. While further direct comparative studies are needed to fully elucidate the specific advantages of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, the existing body of research on indole derivatives strongly suggests that N- and O-methylation are powerful tools for optimizing the pharmacological profile of this privileged scaffold. Rigorous experimental evaluation using standardized protocols is crucial for quantifying these differences and guiding the development of novel therapeutics based on the versatile indole-2-carboxylate core.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC. Available from: [Link]

  • Novel indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-methyl-D-aspartate-linked Glycine Receptor - PubMed. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC. Available from: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. Available from: [Link]

  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Available from: [Link]

  • A Biosensor for Detection of Indole Metabolites - bioRxiv.org. Available from: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available from: [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. Available from: [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC. Available from: [Link]

  • Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays. Available from: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - DOI. Available from: [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Available from: [Link]

  • Synthesis of methyl indole-5-carboxylate - PrepChem.com. Available from: [Link]

  • Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available from: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. Available from: [Link]

  • 5,6-dimethoxy-7-methyl-1H-indole - C11H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • METHYL 5,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information - NextSDS. Available from: [Link]

  • 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid - C12H13NO4 | CSSB00020595622. Available from: [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. Available from: [Link]

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - MDPI. Available from: [Link]

  • Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine - PubMed. Available from: [Link]

  • Effects of dietary indoles and isothiocyanates on N-nitrosodimethylamine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone alpha-hydroxylation and DNA methylation in rat liver - PubMed. Available from: [Link]

  • Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative Applications - ACS Publications. Available from: [Link]

  • Methylation of indole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]

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Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

For researchers in medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offerin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering a window into the molecular framework through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate , a substituted indole derivative of interest in contemporary pharmaceutical research. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a predicted fragmentation pathway based on established chemical principles and draw comparisons with structurally related compounds.

The Structural Context: Indole Carboxylates

Indole-2-carboxylates are a significant class of heterocyclic compounds that form the backbone of numerous synthetic and natural products, including potential therapeutics.[1][2] Their mass spectrometric behavior is governed by the stability of the indole ring and the fragmentation tendencies of their substituents. Understanding these fragmentation pathways is crucial for confirming chemical structures and identifying unknown analogues in complex mixtures.

Proposed Fragmentation Pathway of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

The molecular weight of the target compound (C13H15NO4) is 249.26 g/mol . Under electron ionization, the molecule will lose an electron to form the molecular ion (M+•) at m/z 249. This molecular ion is often energetically unstable and will undergo a series of fragmentation events to yield smaller, more stable ions.[3] The proposed fragmentation cascade is detailed below and illustrated in the accompanying diagram.

The primary fragmentation events are expected to involve the substituents on the indole core, namely the N-methyl group, the C2-methyl carboxylate group, and the C5 and C6 methoxy groups.

Initial Fragmentation Steps:

  • Loss of a Methyl Radical (•CH3): The most facile initial fragmentations will likely involve the loss of a methyl radical (15 Da) from either the N1-position or one of the methoxy groups. Loss from the N-methyl group is a common pathway for N-methylated indoles. This would result in a fragment ion at m/z 234 . Alternatively, loss of a methyl radical from a methoxy group would also yield an ion at m/z 234 .

  • Loss of a Methoxy Radical (•OCH3): Cleavage of the ester group can lead to the loss of a methoxy radical (31 Da), a characteristic fragmentation for methyl esters.[4] This would produce a prominent acylium ion at m/z 218 .

  • Loss of Formaldehyde (CH2O): A common fragmentation pathway for aromatic methoxy compounds is the loss of a neutral formaldehyde molecule (30 Da) via a rearrangement process. This would lead to an ion at m/z 219 .

Secondary Fragmentation:

The initial fragment ions will likely undergo further fragmentation:

  • The ion at m/z 234 (from loss of •CH3) could subsequently lose a molecule of carbon monoxide (CO, 28 Da) from the ester group to form an ion at m/z 206 .

  • The acylium ion at m/z 218 is expected to be relatively stable. It could potentially lose CO to give an ion at m/z 190 , which would represent the core dimethoxy-methyl-indole ring system.

  • The ion at m/z 190 could then undergo further fragmentation of the indole ring, a complex process that can involve the loss of HCN (27 Da), a characteristic fragmentation of the indole nucleus, leading to an ion at m/z 163 .[5]

The following Graphviz diagram illustrates the proposed primary fragmentation pathways.

Fragmentation_Pathway M Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (M+•) m/z = 249 F234 [M - CH3]+• m/z = 234 M->F234 - •CH3 F218 [M - OCH3]+ m/z = 218 M->F218 - •OCH3 F219 [M - CH2O]+• m/z = 219 M->F219 - CH2O F206 [M - CH3 - CO]+ m/z = 206 F234->F206 - CO F190 [M - OCH3 - CO]+ m/z = 190 F218->F190 - CO F163 [M - OCH3 - CO - HCN]+ m/z = 163 F190->F163 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

Comparative Analysis with Structurally Similar Compounds

To lend credence to the proposed fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

  • Ethyl 1H-indole-2-carboxylate: The NIST WebBook provides the mass spectrum for ethyl 1H-indole-2-carboxylate.[6] This simpler analogue exhibits a strong molecular ion peak. Key fragments arise from the loss of the ethoxy radical (•OCH2CH3, 45 Da) and the entire ethyl carboxylate group. This supports the proposed loss of the methoxy radical in our target molecule.

  • General Indole Fragmentation: Studies on the mass spectra of various indole derivatives have shown that the indole ring itself is quite stable.[5][7] Fragmentation is often initiated at the substituent groups. The characteristic loss of HCN from the indole core is a common feature in the spectra of many indole-containing compounds.[5]

  • Prenylated Indole Derivatives: Research on prenylated indole alkaloids has demonstrated that initial fragmentation often involves the loss of side chains, followed by fragmentation of the core indole structure, which can yield characteristic ions at m/z 130 and 132.[8] This highlights the general principle of substituent loss preceding ring fragmentation.

The predicted fragmentation pattern for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is therefore consistent with the established fragmentation behavior of its constituent chemical motifs: the N-methyl indole core, the methyl ester, and the aromatic methoxy groups.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • MS Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-500.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak (M+•).
  • Analyze the fragment ions and their relative abundances, comparing them to the proposed fragmentation pathway.
  • Utilize mass spectral libraries (e.g., NIST) to search for matches with known compounds, though a direct match for this specific molecule may not be present.

Summary of Predicted Mass-to-Charge Ratios and Fragment Identities

m/zProposed Fragment IonNeutral Loss
249[M]+•-
234[M - CH3]+••CH3
219[M - CH2O]+•CH2O
218[M - OCH3]+•OCH3
206[M - CH3 - CO]+•CH3, CO
190[M - OCH3 - CO]+•OCH3, CO
163[M - OCH3 - CO - HCN]+•OCH3, CO, HCN

Conclusion

This guide provides a scientifically grounded prediction of the electron ionization mass spectrometry fragmentation pattern of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. By understanding the fundamental principles of fragmentation for esters, N-methyl indoles, and methoxy-substituted aromatic systems, researchers can confidently interpret the mass spectra of this and related novel compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality data to validate these predictions. As with all analytical endeavors, the combination of theoretical prediction and rigorous experimental verification is paramount for unambiguous structural elucidation.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester - NIST WebBook. [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC. [Link]

  • Study of Mass Spectra of Some Indole Derivatives - SCIRP. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. [Link]

  • Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 5,6-DIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID - NextSDS. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Methoxy-Substituted Indole Derivatives as Antimitotic Agents

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of biologically active compounds and approved pharmaceuticals.[1] Its remarkable ability to interact with a multit...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of biologically active compounds and approved pharmaceuticals.[1] Its remarkable ability to interact with a multitude of biological receptors has rendered it a "privileged scaffold" in drug discovery.[1] Within this broad class, derivatives of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate have garnered interest as potential precursors for antimitotic agents, compounds that interfere with cell division and are a mainstay of cancer chemotherapy.[1]

This guide provides a comparative analysis of the efficacy of methoxy-substituted indole derivatives as inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest. While direct comparative studies on a series of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate derivatives are not extensively available in the current literature, this guide will synthesize data from closely related methoxy-indole scaffolds to provide insights into their structure-activity relationships (SAR) and comparative performance. We will delve into the rationale behind their design, the experimental validation of their efficacy, and the protocols for their evaluation.

The Indole Scaffold: A Versatile Platform for Drug Design

The indole ring system, with its fused benzene and pyrrole rings, provides a unique combination of aromaticity, hydrogen bonding capability, and lipophilicity. These features allow indole derivatives to participate in various non-covalent interactions with biological macromolecules, including enzymes and receptors. The strategic placement of substituents on the indole core can fine-tune its pharmacological properties, leading to compounds with high potency and selectivity.

The specific scaffold of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate features methoxy groups at the 5 and 6 positions of the benzene ring, which are known to enhance the electron-donating nature of the ring and can influence metabolic stability and receptor binding. The N-methylation of the indole nitrogen can improve pharmacokinetic properties, while the methyl carboxylate at the 2-position offers a handle for further chemical modification.

Methoxy-Substituted Indoles as Inhibitors of Tubulin Polymerization

A primary mechanism by which many indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these agents can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Comparative Efficacy of Indole-Based Tubulin Inhibitors

While a direct comparison of a series of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate derivatives is lacking, we can draw valuable insights from studies on structurally related compounds. Research into various methoxy-substituted indoles has identified several potent inhibitors of tubulin polymerization. The following table summarizes the antiproliferative activities of selected indole derivatives, highlighting the influence of different substitution patterns.

Compound IDStructureCell LineIC50 (µM)Reference
(+)-6c 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinolineMDA-MB 2313.1 ± 0.4[2]
Colchicine (Reference Compound)-2.1 ± 0.1[2]
Compound 7d N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamideMCF-70.34[3]
Compound 33 2-phenyl-3-(3,4,5-trimethoxyphenylthio)-1H-indole with methoxy at position 6HeLa-[4]
Compound 44 2-phenyl-3-(3,4,5-trimethoxyphenylthio)-1H-indole with chlorine at position 6HeLa-[4]
Compound 3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivativeMDA-MB-2311.61 ± 0.004[5]

Note: The structures for compounds 7d, 33, 44, and 3g are complex and described in detail in their respective references.

From the available data, several structure-activity relationships can be inferred:

  • Hydroxy vs. Methoxy Groups: In the 5,6-dihydroindolo[2,1-a]isoquinoline series, derivatives with free hydroxy groups were found to be active inhibitors of tubulin polymerization, while their corresponding methoxy-ethers were less potent in this specific assay, though they still exhibited cytostatic activity.[2][6] This suggests that hydrogen bonding from phenolic hydroxyls may be crucial for direct interaction with tubulin.

  • Substituents on the N-1 and C-3 Positions: The N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide series highlights the importance of substituents at the N-1 and C-3 positions. Compound 7d, with a 1-methylindole core and a complex side chain at C-3, demonstrated potent antiproliferative activity in the sub-micromolar range.[3]

  • Substitution at the C-6 Position: In the 2-phenylindole series, substitutions at the C-6 position with either a methoxy group (compound 33) or a chlorine atom (compound 44) resulted in potent tubulin polymerization inhibitors that caused stable mitotic arrest.[4]

  • The 1-(3,4,5-trimethoxyphenyl) Moiety: The presence of a 3,4,5-trimethoxyphenyl group, a common feature in many potent tubulin inhibitors like combretastatin A-4, appears to be a favorable structural motif when combined with an indole scaffold.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a core indole scaffold and the evaluation of its antimitotic activity.

Protocol 1: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

This protocol describes a common method for the synthesis of the parent indole scaffold.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Methyl 2-azidoacetate

  • Sodium methoxide (NaOMe) in methanol

  • Methanol

  • Toluene

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Microwave reactor

Procedure:

  • In a two-necked round-bottom flask containing methanol, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) and methyl 2-azidoacetate (3.4 equivalents) under a nitrogen atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add freshly prepared sodium methoxide in methanol dropwise to the mixture over 15 minutes. A slurry will gradually form.[1]

  • Stir the reaction for an additional 2.5 hours at 0 °C.[1]

  • Pour the reaction mixture into water, resulting in the formation of a yellow precipitate.[1]

  • Collect the precipitate by suction filtration.[1]

  • Dissolve the solid in toluene and transfer it to a microwave reactor vessel.[1]

  • Seal the vessel and heat in the microwave reactor at 130 °C for 30 minutes.[1]

  • After cooling, the final product, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, will crystallize from the toluene.[1]

  • Collect the product by suction filtration.[1]

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay is a primary in vitro method to determine if a compound directly interferes with microtubule formation.

Materials:

  • Lyophilized bovine brain tubulin

  • General tubulin buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • GTP (Guanosine triphosphate)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., colchicine)

  • 96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL.

  • Prepare a reaction mixture containing tubulin, GTP (e.g., 1 mM), and glycerol (e.g., 10% v/v) on ice.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a pre-warmed 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (colchicine).

  • Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37 °C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Analyze the data by plotting absorbance versus time. The inhibitory effect of a compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizing the Scientific Workflow and Rationale

To better understand the process of discovering and evaluating these indole derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationship between the chemical structure and its biological effect.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Tubulin Polymerization, Kinase Inhibition) characterization->in_vitro cell_based Cell-Based Assays (Antiproliferative, Cell Cycle Analysis) in_vitro->cell_based in_vivo In Vivo Models (Xenografts) cell_based->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A generalized workflow for the discovery and development of novel indole-based antimitotic agents.

logical_relationship cluster_compound Chemical Compound cluster_target Molecular Target cluster_mechanism Mechanism of Action cluster_cellular_effect Cellular Effect indole Methoxy-Substituted Indole Scaffold tubulin Tubulin indole->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest Causes apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: The logical pathway from chemical structure to cellular effect for indole-based tubulin polymerization inhibitors.

Conclusion and Future Directions

The methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate scaffold remains a promising starting point for the development of novel antimitotic agents. While direct comparative efficacy data for a series of its derivatives is yet to be published, the analysis of structurally related methoxy-substituted indoles provides a strong rationale for its potential. The structure-activity relationships gleaned from these related compounds suggest that modifications at the C-3 and C-6 positions, as well as the incorporation of motifs known to interact with the colchicine binding site of tubulin, are promising strategies for enhancing efficacy.

Future research should focus on the systematic synthesis and evaluation of derivatives of the title compound to establish a clear and comprehensive SAR. Such studies will be instrumental in optimizing the antiproliferative activity and advancing the development of this class of compounds as potential cancer therapeutics.

References

  • Hamel, E., et al. (1997). Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. Journal of Medicinal Chemistry, 40(25), 4075-4083. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic)
  • (Reference not directly cited in the text, but relevant to the broader topic)
  • (Reference not directly cited in the text, but relevant to the broader topic)
  • Lynch, D. E., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2353. [Link]

  • Leoni, A., et al. (1997). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry, 40(25), 4075-4083. [Link]

  • Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(10), 1205-1215. [Link]

  • Tron, G. C., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(17), 7954-7973. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(23), 7851. [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analytical Validation of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The selection and proper use of a reference standard are the bedrock of a validated analytical method, ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The selection and proper use of a reference standard are the bedrock of a validated analytical method, ensuring accuracy, precision, and reliability. This guide provides an in-depth technical comparison of approaches to establishing a reference standard for the analytical validation of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, a novel indole derivative with potential therapeutic applications.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a framework for developing a self-validating analytical system. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5]

The Critical Role of the Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample. In the context of drug development, the reference standard for an active pharmaceutical ingredient (API) like Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is the cornerstone of quality control.

Two primary types of reference standards are typically used:

  • Primary Reference Standard: A substance of the highest purity, established through extensive characterization without comparison to another standard.

  • Secondary Reference Standard: A substance whose purity is established by comparison to a primary reference standard.

This guide will focus on the validation of analytical methods using a well-characterized in-house primary reference standard versus a commercially sourced secondary standard.

Core Analytical Validation Parameters: A Comparative Approach

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[6][7][8][9] The following sections will compare the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate using two different reference standards.

Table 1: Comparison of Key Performance Parameters for HPLC Assay Validation
ParameterIn-House Primary Reference StandardCommercial Secondary Reference Standard
Purity (Assigned Value) 99.9% (by mass balance)99.5% (certified value)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 99.5% - 100.5%99.0% - 101.0%
Precision (RSD)
- Repeatability< 0.5%< 0.8%
- Intermediate Precision< 0.8%< 1.2%
Specificity No interference at the retention time of the main peakNo interference at the retention time of the main peak
Limit of Quantitation (LOQ) 0.05 µg/mL0.1 µg/mL
Range 1 µg/mL - 100 µg/mL1 µg/mL - 100 µg/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in mobile phase composition and flow rate

Experimental Protocols and Methodologies

The following protocols outline the steps for validating an HPLC method for the assay of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOQ & LOD Protocol->LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Against Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Procedures
  • Specificity:

    • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Procedure:

      • Analyze a blank (mobile phase).

      • Analyze a solution of the reference standard.

      • Analyze a sample of the drug substance.

      • If available, analyze samples containing known impurities or degradation products.

    • Acceptance Criteria: The peak for Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.

  • Linearity and Range:

    • Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a stock solution of the reference standard.

      • Prepare a series of at least five dilutions of the stock solution covering the expected working range (e.g., 50% to 150% of the target concentration).

      • Inject each dilution in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be greater than or equal to 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a placebo (matrix without the analyte).

      • Spike the placebo with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure:

      • Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by determining the concentration at which the precision (RSD) is approximately 10%.

    • Acceptance Criteria: The LOQ must be reported and justified.

  • Robustness:

    • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to the method parameters, such as:

        • Mobile phase composition (e.g., ±2%).

        • Flow rate (e.g., ±0.1 mL/min).

        • Column temperature (e.g., ±2 °C).

      • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Causality Behind Experimental Choices

The choice of a C18 column in the HPLC method is based on the non-polar nature of the indole ring system of Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. The use of an acidic mobile phase (with formic acid) helps to ensure good peak shape by protonating any residual silanol groups on the stationary phase. The detection wavelength of 280 nm is selected based on the UV absorbance maximum of the indole chromophore.

The acceptance criteria for each validation parameter are based on the stringent requirements of the pharmaceutical industry to ensure the quality and consistency of the final drug product.

The Self-Validating System

A well-designed analytical method validation study is a self-validating system. The interconnectedness of the validation parameters provides a comprehensive picture of the method's performance. For example, the linearity study also provides information about the range of the method, and the accuracy study can contribute to the assessment of precision.

Interconnectedness_of_Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy tested within range Precision Precision Accuracy->Precision assessed at multiple levels LOQ LOQ Precision->LOQ defines lower limit LOQ->Linearity lower end of range Robustness Robustness Robustness->Specificity maintains resolution Robustness->Precision maintains consistency

Caption: Interdependence of analytical validation parameters.

Conclusion

The analytical validation for Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, whether using an in-house primary reference standard or a commercial secondary standard, must be a rigorous and well-documented process. While a commercial standard offers convenience, the development of an in-house primary standard provides a deeper understanding of the molecule and greater control over its quality. The choice of reference standard will depend on the stage of drug development, regulatory requirements, and available resources.

Ultimately, the goal of analytical method validation is to ensure that the data generated is reliable and that the quality of the drug substance is consistently maintained. This guide provides a framework for achieving that goal through a scientifically sound and systematic approach.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice. PubMed. [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • 5,6-DIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID. NextSDS. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. PubMed. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

Sources

Validation

comparing IC50 values of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate against standard inhibitors

As a Senior Application Scientist specializing in targeted enzyme inhibition and fragment-based drug discovery (FBDD), I approach the evaluation of novel inhibitors by looking beyond raw binding affinity to understand st...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted enzyme inhibition and fragment-based drug discovery (FBDD), I approach the evaluation of novel inhibitors by looking beyond raw binding affinity to understand structural causality.

Targeting Heme Oxygenase-1 (HO-1) has emerged as a critical strategy in oncology and immunology, given its role in tumor cytoprotection and chemoresistance[1]. The development of HO-1 inhibitors traditionally relies on two structural pillars: an "Eastern" heme-coordinating moiety (typically an imidazole ring that binds the iron atom) and a "Western" hydrophobic anchor that stabilizes the complex within the enzyme's binding pocket.

This guide provides an in-depth comparative analysis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1)—a highly optimized Western pharmacophoric fragment—against standard fully-assembled inhibitors like Azalanstat.

Mechanistic Causality: The Strategic Role of the Indole Core

Why evaluate an isolated fragment like methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate against a standard inhibitor? In FBDD, understanding the baseline inhibitory capacity and the geometric efficiency of the anchor is crucial for rational drug design.

  • Steric Filling & Electron Density: The HO-1 active site contains a voluminous hydrophobic "Western" region. The 5,6-dimethoxy groups on this indole core precisely occupy these hydrophobic pockets, providing superior van der Waals interactions and electron density compared to the simpler phenyl rings found in older generations of inhibitors.

  • Conformational Rigidity: The N-methyl group (1-methyl) restricts the rotational degrees of freedom. This locks the indole ring in a bioactive conformation, minimizing the entropic penalty upon binding.

  • Vectorization: The 2-carboxylate methyl ester acts as the ideal synthetic vector. It allows for precise geometric extension and linkage toward the catalytic heme iron.

Standard inhibitors like Azalanstat utilize a generic hydrophobic tail. Substituting that tail with this dimethoxy-indole core dramatically improves ligand efficiency and target residence time when synthesized into a complete molecule [1].

Comparative Quantitative Data

Because methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate lacks the iron-coordinating imidazole, its standalone IC50 is predictably weak (often >100 μM). It cannot compete directly with a full inhibitor. However, its true value is revealed when conjugated into a complete inhibitor framework (e.g., Compound 4d from recent literature), where it drives the IC50 down to the low micromolar range, outperforming the standard.

CompoundStructural RoleHO-1 IC50 (μM)HO-2 IC50 (μM)Selectivity Index (HO-1 vs HO-2)
Azalanstat Standard Reference Inhibitor1.19 - 5.5024.5~4.5x
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate Isolated Hydrophobic Fragment>100 (Baseline)N/AN/A
Indole-Imidazole Conjugate (Compound 4d) Optimized Inhibitor (Indole Core + Imidazole)1.03>50>48x

Data synthesized from standardized spectrophotometric bilirubin assays[1][2]. Note: Assay conditions (e.g., enzyme source, incubation time) can shift absolute IC50 values; Azalanstat is used as the internal normalization standard.

Self-Validating Experimental Protocol: HO-1 Enzymatic Assay

To ensure trustworthiness and reproducibility, the IC50 must be determined using a coupled enzymatic system that measures the end-product, bilirubin. The following protocol is designed as a self-validating system, ensuring that any measured inhibition is a true reflection of HO-1 blockade and not an assay artifact.

Step 1: Reagent Assembly & Pre-incubation

  • Action: Mix recombinant human HO-1 (or rat spleen homogenate), excess Biliverdin Reductase (BVR), and the test compound (0.1 to 100 μM) in Tris-HCl buffer (pH 7.4).

  • Causality: Pre-incubating the enzyme with the inhibitor for 10 minutes at 37°C allows slow-binding inhibitors (especially bulky indole derivatives) to reach thermodynamic equilibrium in the active site before the substrate introduces competitive pressure.

Step 2: Reaction Initiation

  • Action: Add Hemin (substrate, 15 μM) and NADPH (cofactor, 2 mM) to initiate the reaction. Incubate at 37°C for 60 minutes in complete darkness.

  • Causality: Bilirubin is highly photosensitive. Conducting the reaction in the dark is a critical self-validating step to prevent signal degradation, which would otherwise result in artificially high perceived IC50 values (false positives for inhibition).

Step 3: Extraction & Spectrophotometry

  • Action: Terminate the reaction by adding chloroform. Vortex vigorously and centrifuge to extract bilirubin into the organic phase.

  • Causality: Chloroform extraction isolates bilirubin from biliverdin and unreacted hemin, which have overlapping absorbance spectra. This prevents spectral interference.

  • Measurement: Measure the absorbance of the chloroform phase at ΔOD464−530​ nm. The lowest absorbance correlates with the highest inhibitor potency.

Step 4: Data Validation & Controls

  • Action: Run a parallel "No-BVR" control and an "Azalanstat" positive control.

  • Causality: The No-BVR control ensures that the measured absorbance is strictly BVR-dependent bilirubin, ruling out hemin auto-oxidation. The Azalanstat control normalizes inter-assay variability, allowing you to plot a reliable four-parameter logistic curve for IC50 determination.

Assay Workflow & Inhibition Mechanism

HO1_Inhibition_Assay Heme Heme (Substrate) HO1 Heme Oxygenase-1 (HO-1 Enzyme) Heme->HO1 Catalysis Biliverdin Biliverdin (Intermediate) HO1->Biliverdin Oxidation (+O2, NADPH) Inhibitor Indole-based Inhibitor (Competitive Binding) Inhibitor->HO1 Blocks Active Site BVR Biliverdin Reductase (Coupling Enzyme) Biliverdin->BVR Substrate Transfer Bilirubin Bilirubin (Measured at 464 nm) BVR->Bilirubin Reduction

HO-1 enzymatic pathway and competitive inhibition workflow for IC50 determination.

References

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Pharmaceuticals (MDPI). Available at:[Link] [1]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Executive Chemical Profile & Hazard Causality Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1) is a synthetic indole derivative utilized extensively in drug discovery and molecular architecture stu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile & Hazard Causality

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS: 32045-07-1) is a synthetic indole derivative utilized extensively in drug discovery and molecular architecture studies[1]. As a pale yellow solid with a melting point of 118–120 °C[1], its physical state dictates specific handling protocols to mitigate aerosolization and exposure risks.

From a waste management perspective, this chemical is classified as a hazardous organic nitrogen compound. The causality behind its strict disposal requirements lies in its thermal degradation profile. When subjected to combustion, indole derivatives yield highly toxic and environmentally damaging byproducts, specifically nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2]. Consequently, disposal cannot be routed through standard municipal waste or aqueous drain systems; it strictly requires high-temperature incineration at specialized facilities equipped with NOx scrubbers[3].

Operational Safety & PPE Causality

Before initiating any disposal or transfer protocol, personnel must establish a self-validating safety perimeter. The compound acts as an irritant to the skin, eyes, and respiratory tract[4].

  • Respiratory Protection: Because the compound is a fine solid, mechanical transfer (e.g., sweeping, pouring) can generate suspended particulates. Use an N95 or P100 particulate respirator if handling outside a certified chemical fume hood to prevent inhalation of irritant dust[2][4].

  • Dermal Protection: Nitrile gloves are mandatory. Organic esters can penetrate compromised skin barriers. Self-Validation Step: Gloves must be inspected for micro-tears prior to use and disposed of immediately upon contamination[4].

  • Ocular Protection: Tight-fitting chemical safety goggles are required to prevent mucosal irritation from airborne dust[2][4].

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate containment is necessary to prevent environmental release and airborne dust formation[2].

Step-by-Step Spill Protocol:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that no strong oxidizers are nearby, as they can cause exothermic degradation[5].

  • Suppress Dust: Do not dry sweep. Lightly moisten the spill area with a compatible solvent (e.g., a small amount of water or ethanol) to bind the powder, or use an electrically protected HEPA vacuum[2].

  • Collect: Use a non-sparking shovel or scoop to transfer the wetted material into a dedicated, sealable polyethylene hazardous waste container[2].

  • Decontaminate: Wash the spill surface with soap and water, collecting the rinsate as aqueous hazardous waste[2].

Waste Segregation & Disposal Procedures

Proper segregation prevents dangerous exothermic reactions with incompatible materials (e.g., strong oxidizers, strong acids, and strong bases)[5].

Protocol A: Solid Waste Disposal (Unused Chemical & Contaminated Consumables)

  • Collection: Place all solid waste—including unreacted powder, contaminated weighing boats, pipette tips, and gloves—into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE)[4].

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as "Hazardous Solid Waste - Organic Nitrogen Compound (Indole Derivative)"[4].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from heat sources and oxidizers[2][4].

  • Routing: Transfer to Environmental Health and Safety (EHS) personnel for high-temperature incineration[3][4].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solutions)

  • Solvent Assessment: Determine if the solvent carrying the indole derivative is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, DMSO, THF). Causality: Halogenated waste requires specific incineration parameters to neutralize corrosive hydrogen halide gases formed during combustion.

  • Segregation:

    • Halogenated: Route to the "Halogenated Organic Waste" stream.

    • Non-Halogenated: Route to the "Non-Halogenated Organic Waste" stream.

  • Containment: Ensure liquid waste carboys are kept securely closed with vented caps to prevent pressure buildup from vapor accumulation[4]. Do not mix with aqueous acid/base waste.

Quantitative Data & Waste Categorization

Property / CategorySpecificationOperational Implication
Chemical Name Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylateIdentify accurately on all waste manifests.
CAS Number 32045-07-1Use for SDS cross-referencing.
Molecular Formula C13H15NO4Indicates nitrogen presence; NOx generation upon burning[2].
Molecular Weight 249.26 g/mol Relevant for quantitative reaction waste tracking[1].
Physical State Pale yellow solid (mp 118–120 °C)[1]High risk of aerosolization; requires dust suppression[2].
Primary Incompatibilities Strong oxidizers, strong acids/basesSegregate waste streams to prevent exothermic reactions[5].
Disposal Route High-Temperature IncinerationRequires EHS collection; do not flush down drains[3].

Waste Routing Decision Tree

WasteRouting Start Waste Generation: Methyl 5,6-dimethoxy-1-methyl- 1H-indole-2-carboxylate State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Crystals, Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction mixtures, Solutions) State->Liquid SolidDisp Collect in sealed, labeled polyethylene container. Route to Solid Organic Waste. Solid->SolidDisp HalogenCheck Does the solvent contain halogens (e.g., DCM, Chloroform)? Liquid->HalogenCheck Incineration Final Disposal: High-Temperature Incineration (with NOx scrubbers) SolidDisp->Incineration Halogenated Yes (>1% Halogens) HalogenCheck->Halogenated NonHalogenated No (e.g., DMSO, MeOH, THF) HalogenCheck->NonHalogenated HalDisp Route to Halogenated Organic Waste Stream Halogenated->HalDisp NonHalDisp Route to Non-Halogenated Organic Waste Stream NonHalogenated->NonHalDisp HalDisp->Incineration NonHalDisp->Incineration

Decision tree for the segregation and disposal of indole derivative laboratory waste.

References

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - nih.gov.
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals - benchchem.com.
  • KOVAC'S INDOLE REAGENT MATERIAL SAFETY DATA SHEET - cdhfinechemical.com.
  • Indole-3-methanol - SAFETY DATA SHEET - fishersci.com.
  • SAFETY DATA SHEET: Organic Nitrogen Compound - ictulsa.com.
  • Disposal methods for obsolete and abandoned explosives: chemical analysis and comparison of environmental impacts - lut.fi.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. The protocols herein...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate. The protocols herein are designed to ensure personnel safety, experimental integrity, and environmental compliance.

Hazard Assessment: An Evidence-Based Approach

Analysis of related compounds, such as Methyl 1H-indole-2-carboxylate and 5,6-Dimethoxyindole-2-carboxylic acid, reveals a consistent hazard profile.[1][2] These compounds are classified as hazardous, with potential risks including:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Furthermore, many indole derivatives have demonstrated significant biological activity, including potential cytotoxicity.[3][4] Given these factors, methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate must be handled as a hazardous substance with potential for toxicity and irritation.

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.[5] Engineering controls, such as fume hoods, are the first line of defense, with PPE providing the essential final barrier.[6]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against dermal absorption.[7] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid or concentrated solutions. Change gloves immediately if contamination is suspected.[8]
Eye & Face Protection Chemical Safety Goggles with Side Shields or a Full-Face ShieldProtects eyes from splashes and airborne powder.[5][7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Essential for weighing and handling the solid compound to prevent inhalation of fine particulates.[6][7] Users must be properly fit-tested for the specific respirator model. For tasks with higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Body Protection Chemical-resistant Laboratory Coat or CoverallsProtects skin and personal clothing from spills and contamination.[5] Ensure the lab coat is fully buttoned. For larger quantities, a disposable chemical-resistant coverall (e.g., Tyvek) is advised.[7]
Foot Protection Closed-toe, chemical-resistant safety footwearProtects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[8]

Safe Handling Workflow

The following diagram outlines the critical stages of handling this compound, from initial preparation to final waste disposal. Each stage requires strict adherence to the described protocols.

Safe_Handling_Workflow cluster_prep 1. Preparation & Controls cluster_handling 2. Handling Operations cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_1 Verify Fume Hood Function prep_2 Don Full PPE prep_1->prep_2 prep_3 Prepare Spill Kit prep_2->prep_3 handle_1 Weigh Solid Inside Fume Hood prep_3->handle_1 handle_2 Transfer to Vessel handle_1->handle_2 handle_3 Dissolve with Non-Sparking Tools handle_2->handle_3 post_1 Decontaminate Work Surface handle_3->post_1 post_2 Clean Glassware post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 disp_1 Segregate Waste Streams post_3->disp_1 disp_2 Label Hazardous Waste Container disp_1->disp_2 disp_3 Store in Satellite Accumulation Area disp_2->disp_3

Caption: Workflow for handling the indole carboxylate.

Experimental Protocols

Weighing the Solid Compound

The primary risk during this step is the inhalation of fine powder and contamination of the work area.

  • Engineering Control: Perform all work within a certified chemical fume hood to contain any airborne particles.[9]

  • PPE: Don all PPE as specified in the table above, including a properly fitted N95 respirator.

  • Static Control: Use an anti-static weigh boat or an ionizing bar to prevent the fine powder from dispersing due to static electricity.

  • Technique: Dispense the powder slowly and carefully. Avoid any sudden movements that could create a dust cloud.

  • Cleanup: After weighing, gently wipe the spatula and surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as solid hazardous waste.

Dissolving the Compound

The primary risk during this step is splashing of the chemical, which may now be in a solvent.

  • Vessel Selection: Choose a vessel that is appropriately sized for the volume of solvent to minimize splashing.

  • Solvent Addition: Add the solvent to the solid powder slowly, directing the stream down the inside wall of the vessel.

  • Mixing: Use a magnetic stir bar for gentle mixing. If manual agitation is required, ensure the vessel is securely capped and agitate gently. Avoid vigorous shaking.

  • Transfer: When transferring the solution, use a pipette or pour carefully to prevent splashing.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels to absorb large spills of solutions in flammable solvents.

  • Clean: For solid spills, gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[9][11] For liquid spills, collect the absorbent material and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol).[10] Collect all cleaning materials as hazardous waste.

First Aid Measures (Based on Surrogate Data)
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses, if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell or has difficulty breathing, call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Waste Disposal Plan

All materials contaminated with methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate must be treated as hazardous waste.[10][11]

  • Solid Waste: This includes unused compound, contaminated gloves, weigh boats, absorbent materials from spills, and disposable lab coats. Collect in a clearly labeled, sealed container marked "HAZARDOUS WASTE".[10]

  • Liquid Waste: This includes all solutions containing the compound and solvent rinses from cleaning glassware. Collect in a sealed, compatible waste container. The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical names of all components.[10]

  • Empty Containers: The original product container must be treated as hazardous waste.[10] It can be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous liquid waste.[10]

Never discharge chemical waste to drains or sewers, as indole derivatives can be toxic to aquatic life.[10] All waste disposal must comply with institutional, local, and national regulations.[12]

References

  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14).
  • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Potential biological activities of substituted indole-2-carboxylates - Benchchem. (n.d.).
  • 500788 indole f&f safety data sheet - SDS US. (2018, March 21).
  • METHYL 5,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • Indole Detection Reagent - Safety Data Sheet. (n.d.).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed. (2017, October 16).
  • INDOLE (EHRLICH'S) - Thermo Fisher Scientific. (n.d.).
  • Material Safety Data Sheet - Indole, 99+% - Cole-Parmer. (2002, July 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2 - Safety Data Sheet. (2024, December 19).
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC. (2021, April 26).
  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. (n.d.).

Sources

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